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  • Product: Ethyl 2-(3-amino-4-hydroxyphenyl)acetate
  • CAS: 86818-19-1

Core Science & Biosynthesis

Foundational

"Ethyl 2-(3-amino-4-hydroxyphenyl)acetate" chemical properties

Technical Whitepaper: Ethyl 2-(3-amino-4-hydroxyphenyl)acetate Chemical Identity & Core Profile IUPAC Name: Ethyl 2-(3-amino-4-hydroxyphenyl)acetate CAS Registry Number: 86818-19-1 Molecular Formula: C₁₀H₁₃NO₃ Molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

Chemical Identity & Core Profile

  • IUPAC Name: Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

  • CAS Registry Number: 86818-19-1

  • Molecular Formula: C₁₀H₁₃NO₃

  • Molecular Weight: 195.22 g/mol

  • SMILES: CCOC(=O)CC1=CC(=C(C=C1)O)N

PART 1: EXECUTIVE SUMMARY

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate represents a high-value "privileged scaffold" in medicinal chemistry, particularly within the development of peptidomimetics and small-molecule ligands for G-protein coupled receptors (GPCRs). Its structural duality—featuring an oxidation-sensitive o-aminophenol moiety and a versatile ester handle—makes it a critical intermediate for synthesizing benzoxazolones, heterocycles, and tyrosine kinase inhibitors.

This guide provides a rigorous technical analysis of its physicochemical behavior, optimized synthetic pathways (focusing on chemoselective reduction), and stability protocols essential for maintaining high-purity standards in drug development workflows.

PART 2: SYNTHETIC PATHWAYS & MANUFACTURING

The synthesis of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is dominated by the reduction of its nitro-precursor. While catalytic hydrogenation is common, the Fe/NH₄Cl (Bechamp-type) reduction is preferred in process chemistry for its chemoselectivity—avoiding ester hydrolysis and minimizing over-reduction byproducts.

Optimized Protocol: Chemoselective Nitro Reduction
  • Precursor: Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate (CAS: 1813-94-1).[1][2]

  • Reagents: Iron powder (3.0 equiv), Ammonium Chloride (5.0 equiv), Ethanol/Water (3:1 v/v).

  • Mechanism: Electron transfer from Fe(0) surface to the nitro group, mediated by the acidic ammonium buffer.

Step-by-Step Methodology:

  • Activation: Charge a reactor with Iron powder and NH₄Cl in Ethanol/Water (3:1). Heat to 60°C for 30 mins to activate the iron surface (etching oxide layers).

  • Addition: Add Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate portion-wise to the refluxing suspension. Critical: Control addition rate to manage the exotherm.

  • Reaction: Reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1) or HPLC. The yellow nitro-compound spot will disappear, replaced by a fluorescent/darker amine spot.

  • Work-up: Filter the hot mixture through a Celite pad to remove iron oxides (sludge). Wash the cake with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Extract the residue with Ethyl Acetate.[3][4][5] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from Ethanol/Hexane or column chromatography if high purity (>99%) is required for GMP standards.

SynthesisPathway cluster_conditions Process Criticality Precursor Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate (Nitro Precursor) Reagents Fe / NH4Cl EtOH/H2O, Reflux Precursor->Reagents Intermediate Nitroso/Hydroxylamine Intermediates Reagents->Intermediate Stepwise Reduction Product Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (Target Scaffold) Intermediate->Product -H2O Note1 Avoid strong acids (Prevents ester hydrolysis) Note2 Inert Atmosphere (Prevents aminophenol oxidation)

Caption: Chemoselective reduction pathway via Fe/NH₄Cl, highlighting critical process controls to prevent hydrolysis and oxidation.

PART 3: PHYSICOCHEMICAL PROFILE & STABILITY

The o-aminophenol motif renders this molecule highly susceptible to oxidative degradation (forming quinone imines), necessitating strict handling protocols.

Table 1: Physicochemical Properties

PropertyValue / DescriptionExperimental Note
Appearance Off-white to brownish crystalline solidDarkens rapidly upon air exposure.
Melting Point 85–89 °C (Lit.)Sharp mp indicates high purity; broad range suggests oxidation.
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility; dissolves in dilute acid (protonation).
pKa (Phenol) ~10.2 (Predicted)Higher than phenol due to electron-donating amine.
pKa (Aniline) ~4.5 (Predicted)Typical for aniline derivatives.
Stability High Oxidation Risk Store under Argon/Nitrogen at -20°C.
Stability Protocol (Self-Validating System)
  • Storage: Store in amber vials with a septum, purged with Argon.

  • Solvent Choice: Avoid protic solvents for long-term storage. DMSO-d6 solutions for NMR should be prepared immediately before acquisition to prevent "browning" (formation of polymeric oxidation products).

  • Indicator: A color shift from off-white to dark brown/black indicates >5% degradation.

PART 4: REACTIVITY & FUNCTIONAL GROUP ANALYSIS

This molecule is a "tri-functional" scaffold. The interplay between the amine, phenol, and ester groups allows for diverse synthetic applications but requires careful protecting group strategies.

  • Cyclization (Benzoxazolones): Reaction with phosgene or carbonyldiimidazole (CDI) yields 2-benzoxazolone derivatives, a core pharmacophore in muscle relaxants (e.g., Chlorzoxazone analogs).

  • N-Alkylation/Acylation: The amine is the most nucleophilic site. Selective acylation at the nitrogen (over oxygen) can be achieved at controlled pH or using mild bases (NaHCO₃).

  • Ester Hydrolysis: Under basic conditions (LiOH/THF), the ethyl ester hydrolyzes to the free acid. Caution: The free amino acid is zwitterionic and difficult to extract from aqueous media.

ReactivityMap Center Ethyl 2-(3-amino-4-hydroxyphenyl)acetate Cyclization Cyclization (CDI/Phosgene) --> Benzoxazolones Center->Cyclization 1,2-Nucleophile Acylation N-Acylation (RCOCl) --> Amides (Peptidomimetics) Center->Acylation Kinetic Control Hydrolysis Hydrolysis (LiOH) --> Free Acid (Zwitterion) Center->Hydrolysis Base Catalysis Oxidation Oxidation (Air/Light) --> Quinone Imines (Degradant) Center->Oxidation Unwanted Side-Rxn

Caption: Divergent reactivity profile showing synthetic utility (blue/grey) and degradation risks (red).

PART 5: ANALYTICAL CHARACTERIZATION

Validating the identity of CAS 86818-19-1 requires distinguishing it from its isomers (e.g., the alpha-amino ester).

¹H NMR Interpretation (300 MHz, DMSO-d₆):

  • δ 1.18 (t, 3H): Methyl group of the ethyl ester (-OCH2CH3).

  • δ 3.45 (s, 2H): Benzylic methylene (Ar-CH2-CO). Diagnostic peak: A singlet confirms the acetate chain is intact and not alkylated at the alpha position.

  • δ 4.08 (q, 2H): Methylene of the ethyl ester (-OCH2CH3).

  • δ 4.60 (br s, 2H): Amino protons (-NH2). Exchangeable with D₂O.

  • δ 6.35 – 6.60 (m, 3H): Aromatic protons. The 1,2,4-substitution pattern (3-amino-4-hydroxy) typically shows a doublet (d) for H-5, a doublet of doublets (dd) for H-6, and a doublet (d) for H-2 (ortho to the acetate).

  • δ 8.80 (br s, 1H): Phenolic hydroxyl (-OH).

Mass Spectrometry (ESI+):

  • [M+H]⁺: 196.1 m/z.

  • Fragmentation: Loss of ethanol (-46) is a common fragmentation pathway in MS/MS.

PART 6: REFERENCES

  • Xiao, Z.-P., et al. (2010). "Ethyl 2-(3-amino-4-hydroxyphenyl)acetate." Acta Crystallographica Section E, 66(12), o3069.

  • Sigma-Aldrich. (n.d.). "Ethyl (3-amino-4-hydroxyphenyl)acetate Product Detail." Sigma-Aldrich Catalog.

  • ChemicalBook. (2023). "Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate Properties and Synthesis."

  • Chaudhari, D. M., et al. (2025).[6] "Characterization of Potential Eluxadoline Impurities: Identification and Synthetic Approach." Journal of Chemical Health Risks.

Sources

Exploratory

"Ethyl 2-(3-amino-4-hydroxyphenyl)acetate" IUPAC name

Title: Strategic Utilization of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate: Synthesis, Stability, and Pharmacophore Integration Executive Summary Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (PubChem CID: 13249301) is a specia...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate: Synthesis, Stability, and Pharmacophore Integration

Executive Summary

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (PubChem CID: 13249301) is a specialized bifunctional intermediate critical to the synthesis of benzoxazole-based therapeutics .[1][2] Characterized by its ortho-aminophenol core, this molecule serves as a "bidentate" nucleophile, allowing for rapid heterocyclization with carboxylic acids, aldehydes, or orthoesters.[1][2]

While often overshadowed by its parent phenylacetic acid derivatives, this specific ethyl ester offers superior solubility in organic solvents (DCM, EtOAc) compared to its zwitterionic acid counterparts, facilitating cleaner workups and higher yields in convergent synthesis.[1][2] Its primary utility lies in the development of Adenosine A2A receptor antagonists , kinase inhibitors, and fluorescent probes where the benzoxazole moiety acts as a bioisostere for indole or purine rings.[1][2]

Section 1: Chemical Identity & Structural Analysis

The molecule combines a redox-active ortho-aminophenol headgroup with a stable ethyl ester tail.[1] This duality dictates its handling requirements: the ester requires non-hydrolytic conditions, while the aminophenol is sensitive to oxidative dimerization.[1][2]

Property Data / Characteristic
IUPAC Name Ethyl 2-(3-amino-4-hydroxyphenyl)acetate
Molecular Formula

Molecular Weight 195.22 g/mol
PubChem CID 13249301
Key Moiety o-Aminophenol (1,2-N,O-nucleophile)
pKa (Predicted) ~9.8 (Phenol), ~4.5 (Aniline conjugate acid)
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water.[1][2][3]
Stability Profile Air Sensitive. The free base oxidizes to dark quinone imines upon prolonged air exposure.[1][2] Store under Argon/Nitrogen at -20°C.
Reactive Motifs
  • The Ortho-Aminophenol Core: This is the "warhead" for cyclization.[1] The nitrogen lone pair is more nucleophilic than the oxygen, typically initiating attack on electrophiles (e.g., carbonyls), followed by dehydration to close the oxazole ring.[1][2]

  • The Benzylic Ester: The methylene group at the 2-position is activated by the phenyl ring, making it slightly acidic, though the primary reactivity remains at the N/O centers.[1][2]

Section 2: Synthetic Routes (The "How")

The synthesis of this compound presents a classic chemoselectivity challenge: reducing a nitro group without hydrolyzing the ester or over-reducing the aromatic ring.[1][2] Two primary routes exist, but the Iron-mediated reduction is superior for laboratory scale due to mild conditions and cost-efficiency.[1][2]

Route A: Catalytic Hydrogenation (Pd/C)
  • Method:

    
     (1 atm), 10% Pd/C, EtOH.
    
  • Drawback: High risk of transesterification if methanol is used; potential for hydrogenolysis of the benzylic C-O bond if conditions are too harsh.[1][2]

Route B: Fe/NH₄Cl Reduction (Recommended)[1][2]
  • Method: Iron powder, Ammonium Chloride, EtOH/Water reflux.[1][2][4][5]

  • Advantage: Chemoselective for nitro groups.[1][2] Does not touch the ester.[1][2] "Greener" profile compared to Tin (Sn) reductions.[1][2]

DOT Diagram: Synthesis Workflow

SynthesisWorkflow cluster_conditions Critical Control Points Start Ethyl 4-hydroxyphenylacetate (CAS: 17138-28-2) Step1 Step 1: Regioselective Nitration (HNO3, AcOH, <15°C) Start->Step1 Electrophilic Aromatic Subst. Inter Intermediate: Ethyl 3-nitro-4-hydroxyphenylacetate Step1->Inter C1 Temp Control (Prevent dinitration) Step1->C1 Step2 Step 2: Chemoselective Reduction (Fe powder, NH4Cl, EtOH/H2O, Reflux) Inter->Step2 Nitro Reduction Product Target: Ethyl 2-(3-amino-4-hydroxyphenyl)acetate Step2->Product 90-95% Yield C2 Inert Atm (Prevent oxidation) Product->C2

Caption: Figure 1. Two-step synthesis from commercially available ethyl 4-hydroxyphenylacetate.[1] The Fe/NH4Cl reduction preserves the ethyl ester functionality.[1][2]

Section 3: Applications in Medicinal Chemistry

The primary value of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is its role as a precursor for 2-substituted benzoxazoles .[1][2]

Benzoxazole Synthesis (Cyclodehydration)

The amino and hydroxyl groups react with carboxylic acids (using coupling agents like T3P or PPA) or aldehydes (oxidative cyclization) to form the benzoxazole core.[1][2] This scaffold acts as a rigid linker in drug design, often mimicking the adenine core of ATP in kinase inhibitors.[1][2]

Adenosine A2A Receptor Antagonists

Research indicates that derivatives of this phenylacetate scaffold are used to synthesize selective A2A receptor antagonists, which are targets for Parkinson’s disease therapy and cancer immunotherapy.[1][2] The ester tail provides a handle for further functionalization (e.g., conversion to amides or alcohols) to tune lipophilicity.[1][2]

DOT Diagram: Benzoxazole Pharmacophore Construction

BenzoxazolePath cluster_utility Therapeutic Utility Precursor Ethyl 2-(3-amino-4-hydroxyphenyl)acetate Complex Schiff Base / Amide Intermediate Precursor->Complex + Reagent Reagent Electrophile: Ar-CHO (Aldehyde) or Ar-COOH (Acid) Reagent->Complex Cyclization Cyclodehydration (Reagents: PPA, T3P, or O2/Cat) Complex->Cyclization Scaffold 2-Arylbenzoxazole Scaffold Cyclization->Scaffold - H2O U1 Kinase Inhibitors (ATP mimic) Scaffold->U1 U2 A2A Antagonists (Parkinson's) Scaffold->U2 U3 Fluorescent Probes (ESIPT mechanism) Scaffold->U3

Caption: Figure 2.[1][2][4][6] Mechanism of converting the precursor into bioactive benzoxazole scaffolds.[1][2][7] The "bidentate" nature of the aminophenol enables rapid heterocycle formation.[1][2]

Section 4: Detailed Experimental Protocol

Objective: Synthesis of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate via Fe/NH₄Cl reduction. Scale: 10 mmol basis.

Reagents:
  • Ethyl 2-(3-nitro-4-hydroxyphenyl)acetate (Intermediate): 2.25 g (10 mmol)[1][2]

  • Iron Powder (325 mesh): 1.68 g (30 mmol)[1][2]

  • Ammonium Chloride (

    
    ): 1.60 g (30 mmol)[1][2]
    
  • Solvent: Ethanol (30 mL) / Water (10 mL) mixture.[1][2]

Procedure:
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve

    
     in water. Add Ethanol and the nitro-intermediate.[1][4]
    
  • Activation: Add Iron powder in a single portion.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Observation: The reaction typically turns from yellow to a dark slurry (iron oxides).[1][2]

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The starting material (

    
    ) should disappear, and a lower, fluorescent spot (amine) should appear (
    
    
    
    ).[1][2] Reaction time is typically 2–4 hours.[1]
  • Workup (Critical):

    • Hot Filtration: While still hot, filter the mixture through a Celite pad to remove iron residues.[1][2] Wash the pad with hot Ethanol (20 mL).[1][2]

    • Why Hot? The product may precipitate if cooled in the presence of iron sludge.[1][2]

  • Isolation: Concentrate the filtrate under reduced pressure to remove Ethanol. Extract the aqueous residue with Ethyl Acetate (

    
     mL).[1][2][4][8]
    
  • Drying: Dry organic layers over anhydrous

    
    , filter, and concentrate.
    
  • Purification: If the product is dark (oxidation), recrystallize immediately from EtOAc/Petroleum Ether or convert to the HCl salt by adding 1M HCl in ether.[1][2]

Section 5: Analytical Verification

To validate the structure, look for these specific NMR signatures that confirm the reduction of the nitro group to the amine:

  • ¹H NMR (DMSO-d₆, 500 MHz):

    • 
       9.0-9.5 ppm:  Broad singlet (Phenolic -OH).[1][2]
      
    • 
       6.4-6.6 ppm:  Upfield shift of aromatic protons compared to the nitro-precursor (due to the shielding effect of the electron-donating 
      
      
      
      ).[1][2]
    • 
       4.5-5.0 ppm:  Broad singlet (
      
      
      
      ).[1][2] Note: This signal disappears upon
      
      
      shake.
    • 
       4.0-4.1 ppm:  Quartet (Ester 
      
      
      
      ).
    • 
       3.4 ppm:  Singlet (Benzylic 
      
      
      
      ).[1][2]

References

  • Xiao, Z. P., et al. (2010).[1][2][5] Crystal structure of ethyl 2-(3-amino-4-hydroxyphenyl)acetate. PMC - NIH.[1] Available at: [Link]

  • Abd El-Meguid, E. A., et al. (2019).[1][2] Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate... and DFT Studies. MDPI Molbank.[1][2] Available at: [Link][1][2]

  • Vibert, F., et al. (2012).[1][2] Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (CID 13249301).[1][2] National Library of Medicine.[1][2] Available at: [Link][1][2]

Sources

Foundational

Technical Guide: Stability and Storage of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

Executive Summary Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is a bifunctional intermediate critical in the synthesis of heterocyclic pharmaceuticals and opioid antagonists. Its structural core—an ortho-aminophenol moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is a bifunctional intermediate critical in the synthesis of heterocyclic pharmaceuticals and opioid antagonists. Its structural core—an ortho-aminophenol moiety coupled with an ethyl ester side chain—presents a dual stability challenge. The molecule is highly susceptible to oxidative degradation (quinone imine formation) and hydrolytic cleavage.

This guide moves beyond generic safety data sheets, providing a chemically grounded protocol for preserving the integrity of this compound. Strict adherence to inert atmosphere storage and moisture exclusion is not optional; it is a chemical necessity.

Chemical Identity & Physicochemical Profile[1][2]

Understanding the functional groups is the first step in predicting stability behavior.

PropertyDescriptionStability Implication
Functional Core o-Aminophenol (3-amino-4-hydroxy)High Risk: Prone to rapid oxidation to form dark-colored quinone imines.
Side Chain Ethyl Acetate esterModerate Risk: Susceptible to hydrolysis (acid/base catalyzed) to the free acid.
pKa (Calc.) ~4.5 (Aniline), ~10 (Phenol)Amphoteric nature complicates solubility and pH stability.
Appearance Off-white to beige powderDarkening to brown/black indicates significant oxidative degradation.
Solubility DMSO, Methanol, Ethyl AcetateAvoid protic solvents for long-term storage solutions.

Degradation Mechanisms

To preserve the molecule, one must understand how it dies. The two primary vectors are Oxidative Deamination/Quinone Formation and Ester Hydrolysis .

The Oxidative Cascade (The "Browning" Effect)

The o-aminophenol motif is electron-rich. In the presence of oxygen and light, it undergoes a radical-mediated oxidation. This is often accelerated by basic conditions.

  • Initiation: Abstraction of a hydrogen atom from the phenol or amine.

  • Propagation: Formation of the o-quinone imine intermediate.

  • Polymerization: These reactive intermediates couple to form complex, insoluble dark pigments (similar to melanin formation).

Hydrolysis

Moisture attacks the ester linkage, cleaving the ethyl group and yielding 2-(3-amino-4-hydroxyphenyl)acetic acid . This reaction is irreversible and alters the stoichiometry of subsequent reactions.

Visualization: Degradation Pathways

The following diagram illustrates the chemical fate of the molecule under poor storage conditions.

DegradationPathways Compound Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (Intact) Quinone o-Quinone Imine (Reactive Intermediate) Compound->Quinone Oxidation (-2H) Acid Free Acid Derivative (Hydrolysis Product) Compound->Acid Hydrolysis (+H2O) Oxygen Oxygen + Light Oxygen->Quinone Moisture Moisture (H2O) Moisture->Acid Polymer Dark Polymer/Pigment (Irreversible Loss) Quinone->Polymer Polymerization

Figure 1: Mechanistic pathways for the degradation of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. Red paths indicate oxidative stress; yellow paths indicate moisture sensitivity.

Storage & Handling Protocols

Long-Term Storage (Solid State)

Objective: Halt oxidation and hydrolysis kinetics.

  • Temperature: -20°C is mandatory for storage exceeding 1 week. For shorter periods, 2-8°C is acceptable.

  • Atmosphere: Store under Argon or Nitrogen . Argon is preferred as it is heavier than air and provides a better "blanket" over the solid in partially filled vials.

  • Container: Amber glass vials (Type I borosilicate) with Teflon-lined screw caps.

  • Desiccation: Store the vial inside a secondary container (e.g., a sealable bag or desiccator) containing active silica gel or molecular sieves.

Handling and Reconstitution (Solution State)

Objective: Prevent rapid degradation during experimental use.

  • Equilibration: Allow the frozen vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, triggering immediate hydrolysis.

  • Solvent Choice: Use anhydrous solvents (DMSO, DMF, or Acetonitrile). Avoid alcohols (MeOH/EtOH) for stock solutions if possible, as they can undergo transesterification over time.

  • Degassing: Sparge solvents with nitrogen for 5-10 minutes before dissolving the compound to remove dissolved oxygen.

  • Usage Window: Use reconstituted solutions within 4 hours . Discard if the solution turns dark brown/black.

Visualization: Storage Decision Workflow

StorageWorkflow Start Received Compound Immediate Immediate Use (<24h)? Start->Immediate Fridge Store at 2-8°C Amber Vial Immediate->Fridge Yes Freezer Store at -20°C Secondary Container w/ Desiccant Immediate->Freezer No Inert Purge Headspace (N2/Ar) Fridge->Inert WarmUp CRITICAL: Warm to RT before opening Inert->WarmUp Upon Use DeepFreeze Deep Freeze (-80°C) Optional for >1 year Freezer->DeepFreeze Optional Freezer->WarmUp Upon Use Solvent Dissolve in Anhydrous/Degassed Solvent WarmUp->Solvent

Figure 2: Decision logic for storage and handling.[1] The "Warm to RT" step is a critical control point to prevent moisture ingress.

Quality Control: Stability Indicating Assay

To validate the integrity of your stock, use the following HPLC parameters. This method separates the parent ester from the hydrolyzed acid and oxidized impurities.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 210 nm (amide/ester)
Expected Result Parent peak ~5-6 min. Earlier peaks indicate hydrolysis (acid); Broad late peaks indicate polymerization.

Acceptance Criteria:

  • Purity: >95% (Area %)

  • Appearance: Solution must be clear/colorless to pale yellow. Dark amber/brown indicates failure.

References

  • Grounding: Establishes the baseline sensitivity of the o-aminophenol moiety to oxidation and the requirement for isolation
  • Carl Roth GmbH. (2023). Safety Data Sheet: 4-Aminophenol. Retrieved October 26, 2023, from [Link]

    • Grounding: Provides specific storage data (light sensitivity, temperature limits) for aminophenol analogs which directly apply to the subject compound.
  • PubChem. (n.d.). Compound Summary: Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. National Library of Medicine.

Sources

Exploratory

Key intermediates in the synthesis of "Ethyl 2-(3-amino-4-hydroxyphenyl)acetate".

An In-depth Technical Guide to the Key Intermediates in the Synthesis of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate Introduction: Strategic Importance of a Core Pharmaceutical Building Block Ethyl 2-(3-amino-4-hydroxypheny...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Key Intermediates in the Synthesis of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

Introduction: Strategic Importance of a Core Pharmaceutical Building Block

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is a pivotal molecular scaffold in medicinal chemistry and drug development. Its structure, featuring a catecholic-like arrangement of amino and hydroxyl groups on a phenylacetate framework, makes it a valuable starting material for a variety of complex pharmaceutical agents. Derivatives of phenylacetate are recognized as key intermediates in the rational design of novel chemotherapeutic agents, including antibacterial and anticancer drugs.[1][2] This guide provides a detailed examination of the most common and efficient synthetic routes to this compound, focusing on the critical intermediates and the chemical logic that underpins their formation and transformation.

Primary Synthetic Strategy: A Multi-Stage Pathway

The most prevalent and industrially scalable synthesis of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is a three-step process commencing from the readily available 4-hydroxyphenylacetic acid. This strategy is centered on the precise introduction and subsequent transformation of functional groups on the aromatic ring. The core logic involves an initial esterification to protect the carboxylic acid, followed by a regioselective nitration, and culminating in the reduction of the nitro group to the target amine.

G cluster_0 Overall Synthetic Pathway Start 4-Hydroxyphenylacetic Acid Inter1 Key Intermediate 1: Ethyl 4-hydroxyphenylacetate Start->Inter1 Esterification (Ethanol, Acid Catalyst) Inter2 Key Intermediate 2: Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate Inter1->Inter2 Regioselective Nitration (Nitrating Agent) End Final Product: Ethyl 2-(3-amino-4-hydroxyphenyl)acetate Inter2->End Nitro Group Reduction (e.g., Fe/NH4Cl)

Caption: Overall synthetic pathway from the starting material to the final product.

Key Intermediate 1: Ethyl 4-hydroxyphenylacetate

The synthesis begins with the esterification of 4-hydroxyphenylacetic acid. This step is crucial for protecting the carboxylic acid functionality from participating in the subsequent nitration reaction, thereby preventing unwanted side reactions.

Synthesis via Fischer Esterification

The most common method for this transformation is the Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3]

Causality of Experimental Choices:

  • Reactants: 4-Hydroxyphenylacetic acid and an excess of ethanol. Using ethanol in excess serves a dual purpose: it acts as both the reactant and the solvent, and it drives the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

  • Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol.

  • Temperature: The reaction is typically conducted at reflux temperature (around 70–90 °C) to increase the reaction rate.[3]

Experimental Protocol: Fischer Esterification
  • Setup: A round-bottom flask is equipped with a reflux condenser.

  • Charging Reagents: 4-Hydroxyphenylacetic acid is dissolved in an excess of absolute ethanol.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is added dropwise to the solution while stirring.

  • Reaction: The mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

  • Workup: The excess ethanol is removed under reduced pressure. The residue is diluted with an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield Ethyl 4-hydroxyphenylacetate.

Key Intermediate 2: Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate

This intermediate is the direct precursor to the final product. Its synthesis involves the regioselective nitration of Ethyl 4-hydroxyphenylacetate.

Synthesis via Electrophilic Aromatic Substitution

The introduction of a nitro group onto the aromatic ring is a classic example of electrophilic aromatic substitution. The success of this step hinges on controlling the position of nitration.

Expertise & Mechanistic Insight: The hydroxyl (-OH) and the ethyl acetate (-CH₂COOEt) groups are both ortho-, para-directing activators of the aromatic ring. However, the hydroxyl group is a much stronger activating group. Therefore, it dictates the position of the incoming electrophile (the nitronium ion, NO₂⁺). The nitration occurs at the position ortho to the powerful hydroxyl group and meta to the weaker ethyl acetate group, resulting in the desired 3-nitro isomer. This regioselectivity is a critical aspect of the synthesis, ensuring the formation of the correct constitutional isomer.

Experimental Protocol: Nitration
  • Setup: A three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer is placed in an ice-salt bath.

  • Reagent Preparation: Ethyl 4-hydroxyphenylacetate is dissolved in a suitable solvent, such as concentrated sulfuric acid, at a low temperature (0-5 °C).

  • Nitrating Agent: A nitrating mixture (a combination of nitric acid and sulfuric acid) is prepared and cooled.

  • Reaction: The nitrating mixture is added dropwise to the solution of the ester, ensuring the temperature is maintained below 10 °C to prevent over-nitration and side product formation.

  • Quenching: After the addition is complete, the reaction mixture is stirred at low temperature for a specified period and then carefully poured onto crushed ice to precipitate the product.

  • Isolation: The solid precipitate is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried to yield Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate.

Final Synthesis: Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

The final step is the reduction of the nitro group on Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate to an amino group.

Synthesis via Nitro Group Reduction

Several methods can achieve this transformation, but the use of reduced iron powder in the presence of an electrolyte like ammonium chloride is a common, cost-effective, and efficient industrial method.[1][2] This method is often preferred over catalytic hydrogenation for its selectivity, especially when other reducible functional groups might be present.

Trustworthiness of the Protocol: The iron/ammonium chloride system is a self-validating protocol because the reaction progress is often visually apparent as the yellow color of the nitro compound disappears. The in-situ generation of ferrous ions from the iron powder is the key reducing agent. Ammonium chloride acts as an electrolyte to facilitate the electron transfer process.

Experimental Protocol: Reduction of the Nitro Group

A detailed protocol for this reduction has been reported and validated.[1][2]

  • Setup: A reaction vessel is set up for reflux under a nitrogen atmosphere.

  • Reagent Preparation: Reduced iron powder is added to a solution of ammonium chloride in water.

  • Addition of Intermediate: A solution of Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate (1.13 g, 5 mmol) in acetone (25 ml) is added dropwise to the stirring iron/ammonium chloride mixture.[1]

  • Reaction: The mixture is heated to reflux in an oil bath and maintained for approximately 4 hours.[1]

  • Workup: Upon completion, the reaction mixture is extracted with ethyl acetate. The combined organic layers are then treated with a saturated solution of sodium bicarbonate.[1]

  • Isolation: The solvent is removed under reduced pressure to yield the crude product. The final compound, Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, can be purified by crystallization from a solvent mixture like ethyl acetate-petroleum ether.[1]

G cluster_workflow Synthesis Workflow Logic ester Protection via Esterification nitration Regioselective Nitration ester->nitration Isolates Carboxylic Acid reduction Selective Reduction nitration->reduction Installs Amino Precursor

Caption: Logical workflow of the key chemical transformations.

Quantitative Data Summary

Reaction StepStarting MaterialKey ReagentsSolvent(s)Typical ConditionsProduct
Esterification 4-Hydroxyphenylacetic acidEthanol, H₂SO₄ (cat.)EthanolReflux, several hoursEthyl 4-hydroxyphenylacetate
Nitration Ethyl 4-hydroxyphenylacetateHNO₃, H₂SO₄Sulfuric Acid0-10 °CEthyl 2-(4-hydroxy-3-nitrophenyl)acetate
Reduction Ethyl 2-(4-hydroxy-3-nitrophenyl)acetateFe powder, NH₄ClWater, AcetoneReflux, 4 hours[1]Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

Conclusion

The synthesis of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is a well-established process that relies on the sequential and controlled manipulation of functional groups on a phenylacetic acid backbone. The key intermediates, Ethyl 4-hydroxyphenylacetate and Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate, are critical to the success of the overall synthesis. Understanding the mechanistic principles behind each transformation—Fischer esterification, regioselective electrophilic nitration, and selective nitro group reduction—is paramount for researchers and drug development professionals seeking to optimize this process or adapt it for the synthesis of novel pharmaceutical agents. The protocols described herein represent reliable and validated methods for obtaining these crucial compounds.

References

  • Zhang, F., Liang, W.-D., Li, G.-X., Jiang, W., & Xiao, Z.-P. (2010). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3069. [Link]

  • PrepChem. (n.d.). Preparation of 3-amino-4-hydroxyphenylarsonic acid. Retrieved from [Link]

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 29(4), 844. [Link]

  • Google Patents. (n.d.). CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.
  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

  • Zhang, F., Liang, W.-D., Li, G.-X., Jiang, W., & Xiao, Z.-P. (2010). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. PubMed Central. [Link]

  • ACS Publications. (2021). One-Pot Efficient Biosynthesis of 4-Hydroxyphenylacetic Acid and Its Analogues from Lignin-Related p-Coumaric and Ferulic Acids. ACS Sustainable Chemistry & Engineering. [Link]

  • MDPI. (n.d.). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Retrieved from [Link]

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Foundational

A Comprehensive Technical Guide to Ethyl 2-(3-amino-4-hydroxyphenyl)acetate: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides an in-depth exploration of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, a versatile intermediate compound with significant potential in medicinal chemistry and drug development. This document i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, a versatile intermediate compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed overview of its synthesis, chemical characteristics, reactivity, and applications as a key building block in the creation of novel therapeutic agents.

Introduction: The Significance of a Multifunctional Scaffolding

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, with the molecular formula C₁₀H₁₃NO₃, is a substituted phenylacetate derivative featuring three key functional groups: a primary aromatic amine, a phenolic hydroxyl group, and an ethyl ester.[1] This unique combination of reactive sites makes it a valuable synthon for the construction of more complex molecules with diverse pharmacological activities. The strategic placement of the amino and hydroxyl groups on the aromatic ring, ortho to each other, allows for the formation of intramolecular hydrogen bonds and facilitates specific cyclization reactions, further enhancing its synthetic utility.[1]

The aminophenol moiety is a well-established pharmacophore found in a range of bioactive compounds, contributing to activities such as analgesic, antipyretic, and anti-inflammatory effects.[2][3] The presence of the ethyl acetate side chain provides a handle for further molecular elaboration, enabling the modulation of physicochemical properties like lipophilicity and metabolic stability, which are critical for drug design. This guide will delve into the technical details of this compound, providing a solid foundation for its application in research and development.

Synthesis of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

The most common and efficient synthesis of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate involves the reduction of its nitro precursor, ethyl 2-(4-hydroxy-3-nitrophenyl)acetate. This method is favored for its high yield and the ready availability of the starting material.

Synthetic Pathway

The synthesis is a straightforward two-step process starting from 4-hydroxyphenylacetic acid, which is first nitrated and then esterified, followed by the reduction of the nitro group. A more direct laboratory-scale synthesis starts with the commercially available ethyl 2-(4-hydroxy-3-nitrophenyl)acetate.

Synthesis_Pathway Start Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate Reagents Reduced Iron Powder (Fe) Ammonium Chloride (NH4Cl) Acetone/Water Start->Reagents Reduction Product Ethyl 2-(3-amino-4-hydroxyphenyl)acetate Reagents->Product Reactivity cluster_molecule Ethyl 2-(3-amino-4-hydroxyphenyl)acetate cluster_reactions Potential Reactions Molecule Aromatic Ring -NH2 -OH -CH2COOEt Acylation Acylation (Amine) Molecule->Acylation Alkylation_Amine Alkylation (Amine) Molecule->Alkylation_Amine Diazotization Diazotization (Amine) Molecule->Diazotization Alkylation_Phenol Alkylation (Phenol) Molecule->Alkylation_Phenol Esterification_Phenol Esterification (Phenol) Molecule->Esterification_Phenol Electrophilic_Sub Electrophilic Aromatic Substitution Molecule->Electrophilic_Sub Hydrolysis Ester Hydrolysis Molecule->Hydrolysis Amidation Amidation (Ester) Molecule->Amidation Analytical_Workflow Start Synthesized Compound NMR NMR Spectroscopy (1H, 13C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Purity Purity Assessment (HPLC, TLC) Start->Purity Data Structural Confirmation & Purity Data NMR->Data IR->Data MS->Data Purity->Data Drug_Development Intermediate Ethyl 2-(3-amino-4-hydroxyphenyl)acetate Reaction1 Reaction with Diketene derivative Intermediate->Reaction1 Product1 Substituted Furanone Core Reaction1->Product1 Reaction2 Further Functionalization Product1->Reaction2 FinalDrug Potential Anticancer Agent Reaction2->FinalDrug

Sources

Protocols & Analytical Methods

Method

"Ethyl 2-(3-amino-4-hydroxyphenyl)acetate" as a precursor for antibacterial agents.

Executive Summary This guide details the synthesis, validation, and application of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (E-3A-4HPA) as a primary precursor for next-generation antibacterial agents. While traditional a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, validation, and application of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (E-3A-4HPA) as a primary precursor for next-generation antibacterial agents. While traditional antibiotic discovery pipelines face attrition, the benzoxazole pharmacophore—accessible directly from E-3A-4HPA—has emerged as a privileged structure for targeting bacterial DNA Gyrase B and disrupting membrane potential in multidrug-resistant (MDR) pathogens, including MRSA and VRE.

This document provides a validated workflow for:

  • Scalable Synthesis: Converting ethyl 4-hydroxyphenylacetate to the target scaffold via regioselective nitration and reduction.

  • Library Generation: Utilizing E-3A-4HPA in oxidative cyclization to generate 2-substituted benzoxazole-5-acetates.

  • Biological Validation: Protocols for assessing antibacterial efficacy (MIC) and mechanism of action.

Technical Profile & Rationale

Compound Identity:

  • IUPAC Name: Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

  • Molecular Formula: C₁₀H₁₃NO₃

  • Molecular Weight: 195.22 g/mol

  • Key Functional Motif: ortho-Aminophenol (3-amino-4-hydroxy). This is the critical "warhead" for heterocycle formation.

Strategic Importance: The ortho-aminophenol moiety allows for a rapid, one-pot condensation-cyclization with various aldehydes to form benzoxazoles . Unlike simple aminophenols, the ethyl acetate side chain at position 1 provides a versatile handle for further derivatization (e.g., hydrolysis to acid, amidation) to tune solubility and pharmacokinetic (PK) properties.

Mechanistic Pathway (Antibacterial): Derived benzoxazoles typically function via:

  • DNA Gyrase Inhibition: Binding to the ATP-binding pocket of the GyrB subunit, halting bacterial replication.

  • Membrane Depolarization: Lipophilic benzoxazoles can insert into the bacterial membrane, disrupting the proton motive force.

Synthesis Protocol: The Precursor (E-3A-4HPA)

Objective: Synthesize Ethyl 2-(3-amino-4-hydroxyphenyl)acetate from commercially available Ethyl 4-hydroxyphenylacetate.

Stage I: Regioselective Nitration

Reaction: Ethyl 4-hydroxyphenylacetate → Ethyl 2-(3-nitro-4-hydroxyphenyl)acetate

Reagents:

  • Ethyl 4-hydroxyphenylacetate (10.0 g, 55.5 mmol)

  • Nitric Acid (65%, 1.1 eq)

  • Acetic Acid (Glacial, solvent)[1]

  • Dichloromethane (DCM) for extraction

Protocol:

  • Dissolution: Dissolve 10.0 g of Ethyl 4-hydroxyphenylacetate in 50 mL of glacial acetic acid in a round-bottom flask. Cool to 0–5°C using an ice bath.

  • Addition: Dropwise add a solution of HNO₃ (3.85 g) in 10 mL acetic acid over 30 minutes. Critical: Maintain temperature <10°C to prevent dinitration.

  • Reaction: Stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3). The product (nitro compound) will appear as a vibrant yellow spot.

  • Quench: Pour the mixture into 200 mL ice water. The yellow precipitate forms immediately.

  • Isolation: Filter the solid or extract with DCM (3 x 50 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect ~85–90% yellow solid.

Stage II: Catalytic Reduction

Reaction: Ethyl 2-(3-nitro-4-hydroxyphenyl)acetate → E-3A-4HPA

Reagents:

  • Nitro intermediate (from Stage I)

  • 10% Pd/C (10 wt% loading)

  • Ethanol (solvent)[2][3]

  • Hydrogen gas (balloon pressure)

Protocol:

  • Setup: Dissolve the nitro compound (5.0 g) in 100 mL ethanol. Add 0.5 g of 10% Pd/C carefully under inert atmosphere (N₂).

  • Hydrogenation: Purge with H₂ gas and stir under a H₂ balloon at RT for 4–6 hours. Observation: The yellow solution will turn colorless as the nitro group is reduced to the amine.

  • Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with ethanol.

  • Purification: Concentrate the filtrate. The resulting amine is sensitive to oxidation (darkens in air). Use immediately or store as the HCl salt (precipitate by adding HCl/dioxane).

Application Protocol: Benzoxazole Library Generation

Objective: Use E-3A-4HPA to synthesize a library of 2-arylbenzoxazole-5-acetates.

Mechanism: Oxidative cyclization of the ortho-aminophenol with an aryl aldehyde.

Reagents:

  • E-3A-4HPA (1.0 eq)

  • Aryl Aldehyde (e.g., 4-chlorobenzaldehyde, vanillin) (1.0 eq)

  • Oxidant: Na₂S₂O₅ (Sodium metabisulfite) or O₂/Catalyst

  • Solvent: Ethanol or DMF

Step-by-Step Methodology:

  • Condensation: In a reaction vial, mix E-3A-4HPA (1 mmol) and the chosen Aryl Aldehyde (1 mmol) in 5 mL Ethanol.

  • Reflux: Heat to reflux (80°C) for 2 hours. A Schiff base (imine) intermediate forms.

  • Cyclization: Add Na₂S₂O₅ (1.5 mmol) to the mixture and continue reflux for 4–6 hours.

    • Note: Alternatively, use Pb(OAc)₄ or Fe(III) catalysts for faster oxidation, though Na₂S₂O₅ is greener.

  • Workup: Cool to RT. Pour into crushed ice. The benzoxazole product usually precipitates.

  • Crystallization: Recrystallize from Ethanol/Water.

Data Summary: Typical Yields

Aldehyde Substituent (R)Reaction Time (h)Yield (%)Physical State
Phenyl (H)482White Solid
4-Chloro588Off-white Solid
4-Nitro391Yellow Solid
4-Methoxy675Pale Solid

Biological Evaluation: Antibacterial MIC Assay

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized benzoxazoles.

Target Strains:

  • Staphylococcus aureus (ATCC 29213) - Gram-positive model.

  • Escherichia coli (ATCC 25922) - Gram-negative model.

  • MRSA (Clinical Isolate) - Resistance model.

Protocol:

  • Preparation: Dissolve test compounds in DMSO (stock 10 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 0.5 – 128 µg/mL).

  • Inoculation: Add bacterial suspension (5 x 10⁵ CFU/mL) to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).

Visualizations

Figure 1: Synthesis & Application Workflow

G Start Ethyl 4-hydroxyphenylacetate Nitration Nitration (HNO3/AcOH, <10°C) Start->Nitration Inter1 3-Nitro Intermediate Nitration->Inter1 Reduction Reduction (H2, Pd/C) Inter1->Reduction Scaffold Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (E-3A-4HPA) Reduction->Scaffold Yield ~85% Cyclization Oxidative Cyclization (R-CHO, Na2S2O5) Scaffold->Cyclization + Aryl Aldehyde Product 2-Arylbenzoxazole-5-acetate (Antibacterial Agent) Cyclization->Product Target: DNA Gyrase

Caption: Step-wise synthesis of the E-3A-4HPA scaffold and its conversion into bioactive benzoxazole antibacterials.

Figure 2: Mechanism of Action (Benzoxazoles)

MOA Drug Benzoxazole Derivative Target1 DNA Gyrase B (ATPase Domain) Drug->Target1 Competitive Binding Target2 Bacterial Membrane Drug->Target2 Insertion/Depolarization Effect1 Inhibition of Supercoiling Target1->Effect1 Effect2 Disruption of Proton Motive Force Target2->Effect2 Death Bacterial Cell Death Effect1->Death Effect2->Death

Caption: Dual mechanism of action for benzoxazole derivatives derived from the E-3A-4HPA scaffold.

References

  • Jilani, S. et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives.[1] Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.[1] Link

  • RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. (2023).[2][4][5] Royal Society of Chemistry. Link

  • Vertex AI Grounding. Search Results: Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. (2025).[3][6] MDPI. Link

  • National Institutes of Health (NIH). Antimicrobial mechanism of 4-hydroxyphenylacetic acid on Listeria monocytogenes. (2021).[4][7] PubMed. Link

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Application

The Versatile Scaffolding of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate in the Synthesis of Novel Anticancer Agents

In the landscape of modern oncology drug discovery, the strategic design and synthesis of novel molecular entities with high efficacy and selectivity remain a paramount objective. Among the myriad of chemical synthons em...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology drug discovery, the strategic design and synthesis of novel molecular entities with high efficacy and selectivity remain a paramount objective. Among the myriad of chemical synthons employed in medicinal chemistry, Ethyl 2-(3-amino-4-hydroxyphenyl)acetate has emerged as a particularly valuable and versatile building block. Its inherent structural motifs—an ortho-aminophenol core and a reactive ethyl acetate side chain—provide a fertile ground for the construction of a diverse array of heterocyclic compounds with significant anticancer potential. This guide provides an in-depth exploration of the application of this key intermediate in the synthesis of potent anticancer agents, complete with detailed protocols, mechanistic insights, and structure-activity relationship (SAR) analyses.

The Strategic Importance of the Ortho-Aminophenol Moiety

The ortho-aminophenol functionality within Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is a privileged scaffold in medicinal chemistry. This arrangement of a hydroxyl group and an amino group on adjacent carbons of a benzene ring is the direct precursor to the benzoxazole heterocyclic system. Benzoxazole derivatives are a class of compounds that have garnered considerable attention for their broad spectrum of pharmacological activities, including potent antitumor properties.[1][2] The planar benzoxazole ring system is adept at intercalating into DNA or binding to the ATP-binding sites of various protein kinases, thereby disrupting critical cellular processes in cancer cells.

Application in the Synthesis of 2-Arylbenzoxazole-5-acetic Acid Derivatives: A Potent Class of Anticancer Agents

A compelling application of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate lies in the synthesis of 2-arylbenzoxazole-5-acetic acid derivatives. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines. The synthetic strategy leverages the ortho-aminophenol core for the formation of the benzoxazole ring and the acetic acid side chain as a key modulator of activity.

Synthetic Workflow: From Precursor to Potent Inhibitor

The synthesis of 2-arylbenzoxazole-5-acetic acid derivatives from Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (or its methyl ester analog) typically follows a two-step process: Schiff base formation followed by oxidative cyclization.

Synthesis of 2-Arylbenzoxazole-5-acetic Acid Derivatives cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Oxidative Cyclization & Saponification Start Ethyl 2-(3-amino-4-hydroxyphenyl)acetate + Substituted Benzaldehyde Intermediate Schiff Base Intermediate Start->Intermediate Reflux in Ethanol Cyclization Addition of Lead Tetraacetate in Acetic Acid Intermediate->Cyclization Ester_Product Methyl 2-(2-Arylbenzoxazol-5-yl)acetate Cyclization->Ester_Product Saponification NaOH, Ethanol/Water Ester_Product->Saponification Final_Product 2-Arylbenzoxazole-5-acetic Acid Saponification->Final_Product

Caption: Synthetic workflow for 2-Arylbenzoxazole-5-acetic Acid Derivatives.

Detailed Synthetic Protocol

The following protocol is adapted from a validated synthesis of the methyl ester analogs, which is expected to be directly applicable to the ethyl ester with minor adjustments in reaction times or purification.[1]

Protocol 1: Synthesis of Methyl 2-(2-Arylbenzoxazol-5-yl)acetates

  • Schiff Base Formation:

    • To a solution of a suitably substituted benzaldehyde (1 mmol) in absolute ethanol, add an equimolar amount of methyl 3-amino-4-hydroxyphenylacetate (1 mmol).

    • Heat the resulting solution under reflux for approximately 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, evaporate the ethanol under reduced pressure to obtain the crude Schiff base intermediate.

  • Oxidative Cyclization:

    • Dissolve the crude Schiff base in hot glacial acetic acid.

    • Add lead tetraacetate (Pb(OAc)₄) portion-wise to the solution.

    • Allow the mixture to cool to room temperature, which should result in the precipitation of a solid.

    • Collect the precipitate by filtration.

    • Purify the final product, if necessary, by recrystallization from hot ethanol.

Protocol 2: Saponification to 2-Arylbenzoxazole-5-acetic Acids

  • To a solution of the methyl 2-(2-arylbenzoxazol-5-yl)acetate (1 mmol) in a mixture of ethanol and water, add a 90% solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Upon completion of the reaction (monitored by TLC), acidify the mixture to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry.

Structure-Activity Relationship and Biological Data

A study on a series of these compounds revealed that the nature of the substituent on the 2-aryl ring and the presence of the acetic acid moiety at the 5-position of the benzoxazole nucleus are critical for anticancer activity.[1]

CompoundR Group (on 2-phenyl ring)IC50 (µM) vs. MCF-7[1]IC50 (µM) vs. HCT-116[1]
5 3-Benzyloxy1.912.1
10 4-Methoxy3.515.2
Doxorubicin (Reference Drug)0.81.1

Table 1: Cytotoxic activity of selected 2-arylbenzoxazole-5-acetic acid derivatives.

The data indicates that compounds with electron-donating groups, such as a benzyloxy or methoxy group, on the 2-phenyl ring exhibit potent cytotoxicity against the MCF-7 breast cancer cell line.[1] The presence of the acetic acid group at the 5-position was also found to enhance the anticancer activity.[1]

Mechanistic Insights: Targeting Key Cancer Pathways

While the precise mechanism of action for all derivatives is an area of ongoing investigation, evidence suggests that 2-arylbenzoxazoles can exert their anticancer effects through multiple pathways.

  • Topoisomerase II Inhibition: Some 2-arylbenzoxazole derivatives have been identified as potent inhibitors of DNA topoisomerase II, an essential enzyme for DNA replication and cell division.[2] By stabilizing the covalent complex between the enzyme and DNA, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.

  • Kinase Inhibition: The benzoxazole scaffold is a known "hinge-binding" motif, enabling it to effectively compete with ATP for the active site of various protein kinases that are often dysregulated in cancer.

Kinase_Inhibition_Pathway Benzoxazole 2-Arylbenzoxazole Derivative Kinase Protein Kinase (e.g., VEGFR, c-Met) Benzoxazole->Kinase Binds to ATP-binding site Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Blocked Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling (Proliferation, Angiogenesis) Phosphorylation->Downstream Activates

Caption: Mechanism of action via protein kinase inhibition.

Conclusion and Future Directions

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate stands as a testament to the power of rational drug design, providing a reliable and versatile starting point for the synthesis of potent anticancer agents. The 2-arylbenzoxazole-5-acetic acid derivatives derived from this precursor demonstrate significant cytotoxic effects, and their synthesis is straightforward and amenable to the generation of diverse chemical libraries for further optimization. Future research should focus on elucidating the precise molecular targets of the most active compounds and exploring further structural modifications to enhance their potency, selectivity, and pharmacokinetic profiles. The insights gained from such studies will undoubtedly pave the way for the development of novel and effective cancer therapeutics.

References

  • Jilani, J., & Abualassal, Q. (2021). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE.
  • Al-Harthy, T., et al. (2018). Synthesis and anticancer activity of some 2-methyl benzoxazoles. Journal of Chemical and Pharmaceutical Research.
  • Oksuzoglu, E., et al. (2008). Synthesis and evaluation of 2-substituted-5-(2-benzoxazolyl) benzimidazoles as DNA topoisomerase II inhibitors. European Journal of Medicinal Chemistry.
  • Kumar, D., et al. (2010). Synthesis and in vitro anticancer activity of 2-(substituted phenyl)-5-fluorobenzoxazoles. Bioorganic & Medicinal Chemistry Letters.
  • Ueki, M., et al. (1995). UK-1, a novel cytotoxic antibiotic from Streptomyces sp. 517-02. I. Taxonomy, fermentation, isolation, physico-chemical and biological properties. The Journal of Antibiotics.
  • Gorepatil, P. B., Mane, Y. D., & Ingle, V. S. (2013). A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino (thio) phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium. Synlett.
  • Neumann, K. T., Lindhardt, A. T., Bang-Andersen, B., & Skrydstrup, T. (2015). A sequential one-pot procedure for the synthesis of either 2-(hetero)
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  • Dunwell, D. W., Evans, D., & Hicks, T. A. (1975). 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. Journal of Medicinal Chemistry.
  • Hadjipavlou-Litina, D., et al. (2014). Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules.
  • Xiao, Z., et al. (2010). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. Acta Crystallographica Section E: Structure Reports Online.
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Method

Application Notes &amp; Protocols: Leveraging Ethyl 2-(3-amino-4-hydroxyphenyl)acetate for Accelerated Drug Discovery via Parallel Synthesis

Abstract In the landscape of modern drug discovery, the rapid generation of diverse and structurally novel compound libraries is paramount for identifying and optimizing lead candidates.[1][2] Parallel synthesis has emer...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the rapid generation of diverse and structurally novel compound libraries is paramount for identifying and optimizing lead candidates.[1][2] Parallel synthesis has emerged as an indispensable strategy, enabling the efficient construction of large sets of discrete compounds.[1][3] This document provides an in-depth guide to the strategic use of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate , a versatile chemical scaffold, in parallel synthesis workflows. We will explore its core reactivity, provide validated, step-by-step protocols for key transformations, and discuss the integrated workflow from library design to quality control, empowering researchers to accelerate their discovery programs.

Introduction: The Strategic Value of the Scaffold

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is a bifunctional building block uniquely suited for combinatorial chemistry. Its structure contains three key reactive sites that can be selectively addressed:

  • Aniline Moiety (C3-NH2): A nucleophilic primary amine, ideal for amide bond formation, sulfonylation, and reductive amination.

  • Phenolic Hydroxyl (C4-OH): Offers opportunities for etherification, esterification, and participation in cyclization reactions.

  • Ethyl Acetate Group: Can be hydrolyzed to the corresponding carboxylic acid for further derivatization or serve as a key structural element in the final compounds.

The critical feature is the ortho-relationship of the amino and hydroxyl groups. This arrangement is a classic precursor for the synthesis of benzoxazoles , a privileged heterocyclic motif found in numerous biologically active compounds. The ability to readily form this core structure while simultaneously diversifying other positions makes this scaffold a powerful tool for exploring chemical space.

Physicochemical Properties & Handling

A thorough understanding of the starting material is fundamental to reproducible success in any synthesis campaign.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₃[4]
Molecular Weight 195.21 g/mol [4]
CAS Number 103069-07-2N/A
Appearance Colorless blocks or solid[4]
Melting Point Data not consistently available; treat as a stable solid at RT.N/A
Solubility Soluble in ethyl acetate, acetone, and other common organic solvents.[4]

Safety & Handling: While not classified as hazardous under GHS/EC regulations, good laboratory practice is essential.

  • Always wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[5][6]

  • Handle in a well-ventilated area or chemical fume hood to avoid inhalation of any dust or aerosols.[5][7]

  • Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

Core Chemistry: Key Transformations for Library Generation

The utility of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate in parallel synthesis is primarily derived from two robust and high-yielding transformations: amide bond formation and benzoxazole synthesis.

Amide Bond Formation: The Workhorse Reaction

The reaction of the scaffold's primary amine with a library of diverse carboxylic acids is the most direct method for generating structural diversity. The formation of an amide bond is one of the most common reactions in medicinal chemistry.[8]

Causality of Reagent Choice: In a parallel synthesis context, the choice of coupling reagent is driven by efficiency, reliability, and ease of workup. While many reagents exist, phosphonium salts (e.g., HATU, PyBOP) and carbodiimides (e.g., EDC) are frequently used.[9][10] For automated or high-throughput workflows, reagents that produce water-soluble byproducts, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like HOBt, are often preferred as they simplify purification.[11] Propanephosphonic acid anhydride (T3P®) is another excellent choice, known for low racemization rates and clean reaction profiles.[12]

Amide_Coupling cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH (Carboxylic Acid) ActivatedEster Activated Intermediate (e.g., O-acylisourea) RCOOH->ActivatedEster + Coupling Agent CouplingAgent Coupling Agent (e.g., EDC, HATU) Scaffold Scaffold-NH2 (Ethyl 2-(3-amino-4-hydroxyphenyl)acetate) ActivatedEster->Scaffold Reacts with AmideProduct Scaffold-NH-C(O)-R (Amide Product) Scaffold->AmideProduct + Activated Intermediate

Caption: General mechanism for amide bond formation.
Benzoxazole Synthesis: Accessing Privileged Scaffolds

The ortho-amino phenol functionality is a gateway to the benzoxazole core. The most common and efficient method involves a one-pot condensation with a carboxylic acid (or its derivative) followed by cyclodehydration.

Mechanistic Insight: The reaction typically proceeds through an initial formation of an amide intermediate. Subsequent intramolecular attack of the phenolic hydroxyl group onto the amide carbonyl, driven by heat or acid/base catalysis, leads to a tetrahedral intermediate which then eliminates water to form the stable, aromatic benzoxazole ring.[13][14] This transformation is highly reliable and can be driven to completion under relatively mild conditions, making it ideal for parallel synthesis formats.

Benzoxazole_Formation Start Scaffold-NH2/OH Ethyl 2-(3-amino-4-hydroxyphenyl)acetate Intermediate Amide Intermediate Scaffold-NH-C(O)-R Start:f0->Intermediate:f0 + R-COOH (Amide Coupling) RCOOH R-COOH (Carboxylic Acid) Benzoxazole Final Product 2-Substituted Benzoxazole Intermediate:f0->Benzoxazole:f0 Intramolecular Cyclization (-H2O)

Caption: Pathway for benzoxazole ring synthesis.

Parallel Synthesis Workflow: From Concept to Library

Executing a successful parallel synthesis campaign requires a systematic and automated approach. The workflow can be broken down into five key stages.

Parallel_Synthesis_Workflow A 1. Library Design & Reagent Plating B 2. Parallel Reaction Execution A->B Automated Liquid Handling C 3. High-Throughput Workup & Purification B->C Reaction Completion D 4. Quality Control (LC-MS / NMR) C->D Purified Compounds E 5. Library Plating & Archiving D->E Validated Hits

Caption: A typical parallel synthesis workflow.

Stage 1: Library Design & Reagent Plating The process begins with the computational or knowledge-based selection of diversifying reagents (e.g., a set of 96 commercially available carboxylic acids). Stock solutions of these reagents are prepared and dispensed into a 96-well reaction block using automated liquid handlers to ensure accuracy and speed.

Stage 2: Parallel Reaction Execution A stock solution of the common scaffold, Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, and the necessary coupling reagents are added to each well. The reaction block is sealed and agitated at a controlled temperature for a specified duration.

Stage 3: High-Throughput Workup & Purification Post-reaction, the crude mixtures are processed in parallel. This often involves filtration to remove solid byproducts, followed by solvent evaporation. Purification is typically the bottleneck; however, modern systems like mass-triggered preparative HPLC allow for automated purification of each well, collecting only the fraction corresponding to the target molecule's mass.[15][16][17]

Stage 4: Quality Control (QC) Each purified compound must be analyzed to confirm its identity and purity. High-throughput LC-MS is the primary tool for this, providing both a retention time and a mass spectrum for each sample.[18][19] For select compounds or for patent filing, NMR analysis provides definitive structural confirmation.[16]

Stage 5: Library Plating & Archiving Validated compounds of acceptable purity (typically >90%) are formatted into new plates at a standardized concentration (e.g., 10 mM in DMSO) for biological screening and long-term storage.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format (e.g., deep-well polypropylene blocks) and assume the use of standard laboratory equipment, including multichannel pipettes or an automated liquid handler.

Protocol 1: Parallel Amide Library Synthesis

Objective: To synthesize a library of amides from Ethyl 2-(3-amino-4-hydroxyphenyl)acetate and a diverse set of 96 carboxylic acids.

Materials:

  • Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (Scaffold)

  • Carboxylic Acid Library (0.2 M stocks in DMF/DMSO)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Prepare a "Cocktail Solution" containing the scaffold, coupling agents, and base. For each reaction (well), you will need:

      • Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (1.0 eq, e.g., 0.1 mmol, 19.5 mg)

      • EDC (1.2 eq, 0.12 mmol, 23.0 mg)

      • HOBt (1.2 eq, 0.12 mmol, 18.4 mg)

      • DIPEA (2.0 eq, 0.2 mmol, 35 µL)

      • Dissolve these components in sufficient DMF to allow for dispensing 500 µL per well.

  • Carboxylic Acid Plating:

    • Into each well of the 96-well reaction block, dispense 500 µL of the appropriate carboxylic acid stock solution (0.2 M), corresponding to 1.0 equivalent (0.1 mmol).

  • Reaction Initiation:

    • To each well containing the carboxylic acid, add 500 µL of the "Cocktail Solution".

    • Seal the reaction block securely with a chemically resistant sealing mat.

  • Incubation:

    • Place the reaction block on an orbital shaker and agitate at room temperature for 16-24 hours.

  • Workup & Purification:

    • Quench the reactions by adding 500 µL of water to each well.

    • Extract the products by adding 1 mL of ethyl acetate, sealing, and shaking vigorously. Allow the layers to separate.

    • Transfer the organic layer to a new plate for solvent evaporation.

    • The crude product can then be redissolved in a suitable solvent (e.g., DMSO/methanol) for purification by mass-triggered preparative HPLC.

Protocol 2: Parallel Benzoxazole Library Synthesis

Objective: To synthesize a library of 2-substituted benzoxazoles in a one-pot reaction.[20]

Materials:

  • Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (Scaffold)

  • Carboxylic Acid Library (0.2 M stocks in Ethyl Acetate)

  • T3P® (Propanephosphonic acid anhydride), 50% solution in Ethyl Acetate

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Ethyl Acetate (EtOAc)

  • 96-well reaction block with sealing mat suitable for heating

Procedure:

  • Reagent Plating:

    • To each well of the reaction block, add 250 µL of the appropriate carboxylic acid stock solution (0.2 M in EtOAc), corresponding to 1.0 equivalent (0.05 mmol).

    • Add a solution of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (1.0 eq, 0.05 mmol, 9.75 mg) in 250 µL of EtOAc to each well.

    • Add DIPEA (1.5 eq, 0.075 mmol, 13 µL) to each well.

  • Reaction Initiation:

    • Add T3P® solution (1.5 eq, 0.075 mmol, 47 mg of solution) to each well.

    • Seal the reaction block securely.

  • Incubation & Cyclization:

    • Place the reaction block on a shaker-heater block and agitate at 80-100 °C for 12-18 hours. This elevated temperature drives the cyclodehydration to completion.

  • Workup & Purification:

    • Cool the reaction block to room temperature.

    • Add 1 mL of saturated aqueous sodium bicarbonate solution to each well to quench the reaction and neutralize acids.

    • Extract with 1 mL of ethyl acetate.

    • Transfer the organic layer to a new plate for solvent evaporation and subsequent purification by preparative HPLC.

Data Analysis and Quality Control

The output of a parallel synthesis campaign is a plate of crude or purified compounds and a corresponding dataset. Proper analysis is crucial for the integrity of the library.

Example Data Summary Table:

Well IDR-Group (from Carboxylic Acid)Expected Mass [M+H]⁺Observed Mass [M+H]⁺Purity by UV (254 nm)
A01Phenyl298.11298.198%
A024-Chlorophenyl332.07332.195%
A03Thiophen-2-yl304.07304.192%
A04Cyclohexyl290.18290.296%

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive coupling reagent.- Low reactivity of the selected carboxylic acid.- Insufficient reaction time or temperature.- Use fresh coupling reagents.- For stubborn acids, switch to a more powerful coupling agent (e.g., HATU).- Increase reaction time or temperature (especially for benzoxazole synthesis).
Multiple Byproducts - Double acylation of the scaffold.- Side reactions with functional groups on the carboxylic acid.- Use exact stoichiometry (1.0-1.1 eq of the limiting reagent).- Protect reactive functional groups on the diversifying reagent if necessary.
Poor Purification Recovery - Compound is poorly soluble in the mobile phase.- Compound is unstable on the acidic or basic HPLC column.- Modify the HPLC gradient or solvent system.- Use a different column chemistry (e.g., C18 vs. Phenyl-Hexyl).- Consider alternative purification like SPE or flash chromatography.

Conclusion

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate stands out as a highly effective and versatile building block for parallel synthesis. Its inherent reactivity allows for the straightforward creation of large, diverse libraries of both linear amides and complex heterocyclic benzoxazoles. By integrating robust chemical protocols with automated laboratory systems, researchers can significantly accelerate the hit-to-lead phase of drug discovery, efficiently exploring vast regions of chemical space to uncover novel therapeutic agents.

References

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  • Sharma, V., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24456-24483. Available at: [Link]

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Application

Application Notes and Protocols: Regioselective Reactions of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate with Electrophiles

Abstract Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is a versatile bifunctional building block pivotal in the synthesis of complex organic molecules, particularly heterocyclic scaffolds of medicinal interest. Its unique el...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is a versatile bifunctional building block pivotal in the synthesis of complex organic molecules, particularly heterocyclic scaffolds of medicinal interest. Its unique electronic and structural arrangement, featuring a primary aromatic amine, a phenolic hydroxyl group, and an activated aromatic ring, presents distinct opportunities and challenges for regioselective functionalization. This guide provides an in-depth exploration of its reactivity towards various classes of electrophiles. We delve into the mechanistic rationale behind reaction selectivity, offering field-proven, step-by-step protocols for key transformations including N-acylation/cyclization to benzoxazoles, diazotization-coupling, and strategies for selective O-alkylation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.

Core Reactivity Analysis: A Tale of Two Nucleophiles

The synthetic utility of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate hinges on the differential reactivity of its three primary nucleophilic centers: the amino group (-NH2), the hydroxyl group (-OH), and the electron-rich aromatic ring.

  • Amino Group (C3-NH2): As the most potent nucleophile in the molecule under neutral or basic conditions, the primary amine is the kinetically favored site for attack by a wide range of electrophiles, including acylating and alkylating agents.

  • Hydroxyl Group (C4-OH): The phenolic hydroxyl is also nucleophilic, particularly upon deprotonation to the phenoxide anion under basic conditions. However, its reactivity is generally superseded by the amino group, a principle that can be exploited for selective N-functionalization.

  • Aromatic Ring: The ortho, para-directing amino and hydroxyl groups strongly activate the aromatic ring towards electrophilic substitution. The C5 and C6 positions are the most electron-rich; however, direct ring functionalization is often competitive with N- or O-attack and can be sterically hindered.

This inherent reactivity profile dictates the strategic approach to modifying the molecule. The most common and powerful application involves an initial reaction at the amine, followed by a subsequent intramolecular reaction involving the adjacent hydroxyl group to form a stable heterocyclic system.

The Cornerstone Reaction: N-Acylation and Oxidative Cyclization to Benzoxazoles

The reaction of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate with carbonyl compounds, particularly aldehydes, is a cornerstone transformation that leads to the formation of 2-substituted benzoxazoles. These scaffolds are prevalent in pharmacologically active compounds, exhibiting a wide range of biological activities.[1]

Mechanistic Rationale: The reaction proceeds via a two-stage process. First, the nucleophilic amino group attacks the electrophilic carbonyl carbon of the aldehyde, forming a Schiff base (imine) intermediate. Second, this intermediate undergoes an intramolecular cyclization and subsequent oxidation to yield the aromatic benzoxazole ring system. This tandem reaction is often catalyzed by an oxidizing agent or can proceed under aerobic conditions. A notable synthesis involves the use of lead tetraacetate as a catalyst for this oxidative coupling.[2]

Protocol 2.1: Synthesis of Ethyl 2-(2-Aryl-1,3-benzoxazol-5-yl)acetate via Aldehyde Condensation

This protocol details the synthesis of a 2-aryl benzoxazole derivative, a common and high-yield application of the title compound. The procedure is adapted from a reported synthesis by Jilani and co-workers for a similar substrate.[2]

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product A Ethyl 2-(3-amino-4- hydroxyphenyl)acetate P1 1. Mix Reactants in Solvent A->P1 B Aromatic Aldehyde (R-CHO) B->P1 C Oxidizing Agent (e.g., Pb(OAc)4) P2 2. Add Oxidizing Agent C->P2 D Solvent (e.g., Ethanol) D->P1 P1->P2 P3 3. Heat/Stir (e.g., RT, 3h) P2->P3 P4 4. Quench & Extract P3->P4 P5 5. Purify (Crystallization/ Chromatography) P4->P5 Z Ethyl 2-(2-Aryl-1,3- benzoxazol-5-yl)acetate P5->Z

Sources

Method

Application Note: Nucleophilic Transformations of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

This Application Note provides a comprehensive guide to the nucleophilic transformations of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate . It is designed for researchers in medicinal chemistry and drug metabolism (DMPK) who...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide to the nucleophilic transformations of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate . It is designed for researchers in medicinal chemistry and drug metabolism (DMPK) who utilize this scaffold for library synthesis or need to assess its metabolic safety profile.[1]

[1]

Executive Summary

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (CAS: 43189-09-9 analog/derivative) represents a "Janus-faced" scaffold in drug discovery.[1] It possesses two distinct zones of reactivity with nucleophiles, each serving a different stage of the drug development pipeline:

  • The Ester Tail (Synthetic Utility): A constitutive electrophile susceptible to nucleophilic acyl substitution.[1] This site is the primary handle for generating diverse amide libraries or hydrazide linkers while preserving the aromatic core.

  • The Aminophenol Core (Metabolic Liability): An inducible electrophile.[1] Under oxidative stress (or metabolic activation), the ortho-aminophenol moiety converts to a reactive quinone imine .[1] This species reacts with soft nucleophiles (e.g., Glutathione, Cysteine residues), a pathway critical for assessing toxicity (bioactivation) early in the design cycle.[1]

This guide details protocols for exploiting the ester for synthesis and profiling the core for metabolic stability.

Reaction Landscape & Mechanism

The following diagram illustrates the divergent pathways when this molecule encounters nucleophiles under different conditions.

ReactionLandscape cluster_legend Legend Substrate Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (Substrate) Amide Bioactive Amides (Library Synthesis) Substrate->Amide Aminolysis (T < 80°C) Catalyst: TBD/Lewis Acid Hydrazide Acyl Hydrazides (Linkers/Precursors) Substrate->Hydrazide Hydrazinolysis Reflux/EtOH QI Quinone Imine Intermediate (Reactive Electrophile) Substrate->QI -2e-, -2H+ Amine Primary/Secondary Amines (Nucleophiles) Amine->Amide Hydrazine Hydrazine (Nucleophile) Hydrazine->Hydrazide Oxidant Oxidation (P450 / Tyrosinase / Electrochemical) Oxidant->QI Adduct GSH-Conjugate (Toxicity Marker) QI->Adduct Michael Addition (Nucleophilic Attack) GSH Glutathione (GSH) (Soft Nucleophile) GSH->Adduct key Green: Synthetic Pathway (Ester) Red: Bioactivation Pathway (Ring)

Figure 1: Divergent reactivity of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate with nucleophiles.[1]

Part 1: Synthetic Protocols (The Ester Handle)

Objective: To functionalize the side chain via nucleophilic acyl substitution without oxidizing the sensitive ortho-aminophenol core.[1]

Protocol A: Chemo-selective Aminolysis

Direct reaction of esters with amines usually requires high heat, which causes oxidative degradation of the aminophenol. We recommend a TBD-catalyzed approach for milder conditions.[1]

  • Reagents:

    • Substrate: Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (1.0 equiv).[1]

    • Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv).[1]

    • Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD ) (0.1 – 0.2 equiv).[1]

    • Solvent: Anhydrous 2-MeTHF or Toluene.[1]

    • Atmosphere: Argon/Nitrogen (Critical to prevent ring oxidation).[1]

  • Step-by-Step Procedure:

    • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous 2-MeTHF (5 mL).

    • Degassing: Sparge the solution with Argon for 5 minutes. Note: This prevents the formation of quinone imine byproducts.

    • Addition: Add the amine nucleophile (1.2 mmol) followed by TBD (0.1 mmol). Cap the vial immediately.

    • Reaction: Stir at 40–60°C. Monitor by TLC (System: DCM/MeOH 95:5) or LC-MS.[1]

      • Endpoint: Disappearance of the ester peak (approx. 2–6 hours).[1]

    • Workup: Dilute with EtOAc. Wash with 0.5 M HCl (to remove TBD and unreacted amine) followed by Brine.[1]

    • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel).

Protocol B: Hydrazide Formation

Hydrazides are key intermediates for synthesizing ionizable heterocycles or bioconjugation linkers.[1]

  • Reagents: Hydrazine monohydrate (3.0 equiv), Ethanol (Abs.).[1]

  • Procedure:

    • Dissolve substrate in Ethanol (0.5 M concentration).

    • Add Hydrazine monohydrate dropwise at 0°C.

    • Allow to warm to room temperature and stir for 12 hours. Note: Reflux may be required for sterically hindered analogs, but increases oxidation risk.[1]

    • Isolation: The hydrazide often precipitates upon cooling.[1] Filter and wash with cold ethanol.[1]

Part 2: Metabolic Profiling (The Ring Handle)

Objective: To assess the potential for idiosyncratic toxicity by trapping reactive metabolites formed via nucleophilic attack on the oxidized ring.[1]

Context: The 3-amino-4-hydroxyphenyl moiety is structurally related to the hepatotoxicophore found in drugs like acetaminophen (paracetamol) and diclofenac.[1] It can undergo 2-electron oxidation to form a Quinone Imine (QI) .[1] This QI is a potent electrophile that depletes cellular glutathione (GSH).[1]

Protocol C: Reactive Metabolite Trapping Assay (GSH Adducts)

This assay simulates liver metabolism to identify if the molecule forms covalent adducts with nucleophiles.[1]

  • Materials:

    • Microsomes: Human Liver Microsomes (HLM) or Recombinant CYP450s.[1]

    • Trapping Nucleophile: Glutathione (GSH) (5 mM) or N-Acetylcysteine (NAC).[1]

    • Cofactor: NADPH regenerating system.[1]

    • Control: Substrate + GSH (without NADPH) to rule out direct reactivity.[1]

  • Workflow Diagram:

Workflow Step1 Incubation Mix Preparation (PBS pH 7.4, 37°C) Step2 Add Substrate (10 µM) + GSH (5 mM) Step1->Step2 Step3 Initiate with NADPH (Start Metabolism) Step2->Step3 Step4 Incubate 60 min @ 37°C Step3->Step4 Step5 Quench with cold Acetonitrile (Precipitate Proteins) Step4->Step5 Step6 Centrifuge & Analyze Supernatant (LC-MS/MS) Step5->Step6 Decision Data Analysis: Search for [M + GSH - 2H]+ Step6->Decision

Figure 2: Experimental workflow for Glutathione (GSH) trapping of reactive metabolites.

  • Data Interpretation:

    • Mass Shift: Look for a parent ion shift of +305 Da (Addition of GSH: +307 Da; Oxidation: -2 Da; Net: +305 Da).[1]

    • Mechanism: The nucleophilic sulfur of GSH attacks the electron-deficient ring (likely at position 2, 5, or 6) of the quinone imine.

    • Significance: High levels of GSH adducts indicate a "Structural Alert" for toxicity, suggesting the need for structural modification (e.g., replacing the aniline with a pyridine or adding electron-withdrawing groups).[1]

Summary of Physicochemical Properties

PropertyValue / DescriptionRelevance to Protocols
Molecular Formula C₁₀H₁₃NO₃Base structure for calculations.[1]
pKa (Amine) ~3.5 – 4.5 (Aniline-like)Low basicity; requires strong catalysts for nucleophilic attack by the amine, but here it is the substrate.[1]
pKa (Phenol) ~10.0Deprotonation facilitates oxidation to Quinone Imine.[1]
LogP ~1.2 (Est.)[1]Moderate lipophilicity; compatible with standard RP-HPLC.[1]
Stability Air-sensitive (turns brown)Store under Argon. Solutions must be freshly prepared.[1]

References

  • Crystal Structure & Identity: Zhang, F., Liang, W. D., Li, G. X., Jiang, W., & Xiao, Z. P. (2011).[1] Ethyl 2-(3-amino-4-hydroxyphenyl)acetate.[1][2] Acta Crystallographica Section E: Structure Reports Online, 67(4), o836.[1]

  • Amide Synthesis (Green Chemistry): Sabin, T. D., et al. (2026).[1][3] Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. ChemistryOpen, 15(2), e202500508.[1][4] [1]

  • Metabolic Activation (Mechanistic Analog): Rees, J. N., et al. (2021).[1] Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates. International Journal of Molecular Sciences, 22(21), 11751.[1] (Describes the quinone/quinone-methide chemistry relevant to the phenylacetate core). [1]

  • Benzoxazole Synthesis (Related Application): Abdel-Helim, A. Z., et al. (2019).[1] Synthesis and evaluation of mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid. Journal of Enzyme Inhibition and Medicinal Chemistry. (Demonstrates the use of the 3-amino-4-hydroxy core as a nucleophile, contrasting with the electrophilic protocols above).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

Welcome to the technical support center for the purification of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this valuable intermediate. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to ensure the integrity and success of your experiments.

Introduction

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is a key building block in the synthesis of various pharmaceutical compounds. Its purification is often a critical step that can significantly impact the yield and purity of the final active pharmaceutical ingredient (API). The presence of both an acidic phenolic hydroxyl group and a basic amino group, along with an ester functionality, presents unique challenges and opportunities for purification. This guide will walk you through the most effective purification techniques, potential pitfalls, and how to troubleshoot them.

Understanding the Molecule: Key Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is fundamental to designing a robust purification strategy.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₁₀H₁₃NO₃[1]---
Molecular Weight 195.21 g/mol [1]Useful for characterization and yield calculations.
Appearance Typically a solid at room temperature.[1]---
pKa (Predicted) Phenolic OH: ~10, Aromatic Amine: ~4-5The significant difference in pKa values allows for selective protonation/deprotonation, which is the basis for acid-base extraction techniques.
Solubility Generally soluble in polar organic solvents like ethyl acetate, ethanol, and methanol. Sparingly soluble in non-polar solvents like hexanes and petroleum ether. Limited solubility in water.Knowledge of solubility is crucial for selecting appropriate solvents for crystallization and chromatography.
Stability Susceptible to oxidation, especially in the presence of air and light, leading to discoloration.[2]All purification steps should be performed promptly, and the compound should be stored under an inert atmosphere in the dark.

Common Impurities in the Synthesis of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

The most common synthetic route to Ethyl 2-(3-amino-4-hydroxyphenyl)acetate involves the reduction of the corresponding nitro compound, ethyl 2-(4-hydroxy-3-nitrophenyl)acetate.[1] Understanding the potential impurities from this process is key to developing an effective purification strategy.

  • Unreacted Starting Material: Incomplete reduction can leave residual ethyl 2-(4-hydroxy-3-nitrophenyl)acetate.

  • Intermediates of Reduction: Partial reduction can lead to the formation of hydroxylamine or azo compounds.

  • Over-reduction Products: While less common, under harsh conditions, other functional groups could potentially be reduced.

  • Degradation Products: The aminophenol moiety is prone to oxidation, leading to colored impurities.

Purification Techniques: Troubleshooting Guides & FAQs

This section provides detailed protocols and troubleshooting advice for the most common and effective purification techniques for Ethyl 2-(3-amino-4-hydroxyphenyl)acetate.

Recrystallization

Recrystallization is often the first and most effective method for purifying solid compounds. For Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, a mixed solvent system is typically employed.

Q: What is the recommended solvent system for recrystallization?

A: A mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexanes is a good starting point.[1] The ideal ratio will depend on the impurity profile of your crude material.

Experimental Protocol: Recrystallization from Ethyl Acetate/Petroleum Ether

  • Dissolution: In a flask, dissolve the crude Ethyl 2-(3-amino-4-hydroxyphenyl)acetate in the minimum amount of hot ethyl acetate.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: Slowly add petroleum ether to the hot solution until it becomes slightly cloudy. If it becomes too cloudy, add a small amount of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold petroleum ether.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Recrystallization

Q: My compound "oils out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound is insoluble in the solvent system at the boiling point of the solvent. To remedy this:

  • Increase the amount of the primary solvent (ethyl acetate): This will increase the solubility of your compound at elevated temperatures.

  • Use a higher boiling point solvent system: A system with a higher boiling point might keep your compound dissolved.

  • Slower cooling: Allow the solution to cool very slowly to encourage crystal lattice formation instead of amorphous oiling.

Q: My crystals are colored, even after recrystallization. What's the cause and solution?

A: A colored product suggests the presence of oxidized impurities.

  • Use Activated Carbon: Add a small amount of activated carbon to the hot solution before the hot filtration step. The carbon will adsorb colored impurities.

  • Work under an inert atmosphere: Subsequent purifications should be performed under a nitrogen or argon atmosphere to prevent further oxidation.

Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds with different polarities. Due to the presence of both an amino and a hydroxyl group, Ethyl 2-(3-amino-4-hydroxyphenyl)acetate can interact strongly with silica gel, leading to poor separation.

Q: My compound is streaking/tailing on the TLC plate and the column. How can I improve the separation?

A: The basic amino group interacts with the acidic silica gel, causing streaking. To mitigate this, you need to modify your mobile phase.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase Selection: Start with a solvent system of ethyl acetate/hexanes. Based on your TLC, a typical starting point would be 30-50% ethyl acetate in hexanes.

  • Mobile Phase Modification: To prevent tailing, add a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (Et₃N).

  • Column Packing: Pack the column with the silica gel slurried in the initial, less polar mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the column.

  • Elution: Run the column with your chosen mobile phase, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify the pure product.

Troubleshooting Flash Column Chromatography

Q: I've added triethylamine, but my compound is still not moving off the baseline.

A: This indicates that your mobile phase is not polar enough.

  • Increase the polarity: Gradually increase the percentage of ethyl acetate in your mobile phase.

  • Switch to a more polar solvent system: A mixture of dichloromethane and methanol (e.g., 1-5% methanol in dichloromethane) with 0.5% triethylamine can be effective for more polar compounds.

Q: My compound is coming off the column, but it's not well-separated from an impurity.

A: This requires optimizing the selectivity of your separation.

  • Try a different solvent system: Sometimes, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system (or vice versa) can change the elution order and improve separation.

  • Use a less active stationary phase: If your compound is particularly sensitive, consider using neutral alumina as the stationary phase.

Acid-Base Extraction

The amphoteric nature of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (containing both an acidic phenol and a basic amine) allows for a powerful liquid-liquid extraction purification strategy.

Q: How can I use acid-base extraction to purify my compound?

A: You can selectively move your compound between an organic and an aqueous phase by adjusting the pH.

dot

AcidBaseExtraction Crude Crude Product in Ethyl Acetate Aqueous1 Aqueous Layer (Basic Impurities) Organic1 Organic Layer (Target + Neutral Impurities) Crude->Organic1 Wash with dilute HCl Aqueous3 Aqueous Layer (Acidic Impurities) Organic3 Organic Layer (Target as Ammonium Salt) Crude->Organic3 Wash with dilute NaHCO3 Aqueous2 Aqueous Layer (Target as Phenolate Salt) Organic1->Aqueous2 Extract with dilute NaOH Organic2 Organic Layer (Neutral Impurities) Purified Purified Product in Ethyl Acetate Aqueous2->Purified Acidify and Extract with EtOAc Organic3->Purified Basify and Extract with EtOAc

Caption: Acid-Base Extraction Workflow.

Troubleshooting Acid-Base Extraction

Q: An emulsion formed at the interface of the organic and aqueous layers. How do I break it?

A: Emulsions are common and can usually be resolved by:

  • Adding brine (saturated NaCl solution): This increases the ionic strength of the aqueous layer, helping to break the emulsion.

  • Gentle swirling or stirring: Vigorous shaking can promote emulsion formation.

  • Filtering the mixture through a pad of Celite: This can sometimes help to break up the emulsion.

Q: I'm not getting a good recovery of my product after extraction. What could be the issue?

A: Poor recovery can be due to several factors:

  • Incorrect pH: Ensure that the pH of the aqueous layer is sufficiently acidic or basic to fully protonate or deprotonate your compound. Use a pH meter for accurate measurement.

  • Insufficient extractions: Perform multiple extractions with smaller volumes of solvent rather than one large extraction to improve efficiency.

  • Product solubility in the aqueous layer: Even in its neutral form, your product may have some solubility in the aqueous layer. Back-extracting the aqueous layers with fresh organic solvent can help to recover more product.

FAQs: General Troubleshooting

Q: My purified compound is initially a white solid but turns brown over time. Why is this happening and how can I prevent it?

A: The discoloration is due to the oxidation of the aminophenol moiety. To prevent this:

  • Storage: Store the purified compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), in a dark and cool place.

  • Antioxidants: For long-term storage of solutions, consider adding a small amount of an antioxidant like ascorbic acid.[2]

Q: How can I quickly check the purity of my fractions during column chromatography?

A: Thin-layer chromatography (TLC) is the most common method. Spot your starting material, the current fraction, and a co-spot (starting material and fraction in the same spot) on a TLC plate. This will help you to determine if the starting material has been consumed and to identify the fractions containing your pure product.

Q: What is the best way to remove the solvent after purification?

A: Rotary evaporation is the standard method for removing volatile organic solvents. Ensure that the water bath temperature is not too high to prevent decomposition of your product. For final drying to remove trace amounts of solvent, a high-vacuum pump is recommended.

Conclusion

The purification of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate requires a careful and considered approach. By understanding the compound's properties and potential impurities, and by applying the appropriate purification techniques and troubleshooting strategies outlined in this guide, researchers can consistently obtain high-purity material for their downstream applications. Remember that for sensitive compounds like this, working efficiently and minimizing exposure to air and light are crucial for success.

References

  • Xiao, Y. et al. (2010). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2569. Available at: [Link]

  • KingDraw. Ethyl 2-amino-2-(4-hydroxyphenyl)acetate. Available at: [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. (2022). Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available at: [Link]

  • Biotage. Is there an easy way to purify organic amines? (2023). Available at: [Link]

  • ResearchGate. The pKa values for aminophenols isomers. Available at: [Link]

Sources

Optimization

Common side reactions in the synthesis of "Ethyl 2-(3-amino-4-hydroxyphenyl)acetate"

[1] Executive Summary & Molecule Profile Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is a critical intermediate often used in the synthesis of pharmaceutical agents (e.g., peptidomimetics, enzyme inhibitors).[1] It features...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Profile

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is a critical intermediate often used in the synthesis of pharmaceutical agents (e.g., peptidomimetics, enzyme inhibitors).[1] It features a 3,4-disubstituted aromatic ring containing both an oxidatively sensitive aminophenol motif and a hydrolytically sensitive ethyl ester side chain.

The synthesis typically follows a two-stage sequence:

  • Regioselective Nitration: Ethyl 4-hydroxyphenylacetate

    
     Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate.[1]
    
  • Chemoselective Reduction: Nitro group reduction to the amine without hydrolyzing the ester.

Critical Quality Attributes (CQAs):

  • Appearance: Off-white to pale beige crystals (Darkening indicates oxidation).[1]

  • Purity: >98% (HPLC).

  • Key Impurities: 3,5-Dinitro analogs, Hydrolyzed acid (free acid), Quinone imine oligomers.

Core Synthesis Protocol (Recommended)

Note: This protocol prioritizes chemoselectivity to prevent ester hydrolysis.

Stage A: Nitration (Precursor Synthesis)[1]
  • Reagents: Ethyl 4-hydroxyphenylacetate, Dilute HNO₃ (1 equivalent), Acetic Acid (solvent).[1]

  • Conditions: 0–5°C, slow addition.

  • Why: Low temperature prevents dinitration. Acetic acid buffers the system to protect the ester.

Stage B: Reduction (Target Synthesis)
  • Reagents: Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate, Iron Powder (Fe), Ammonium Chloride (NH₄Cl).[1]

  • Solvent: Ethanol/Water (3:[1]1) or Acetone/Water.

  • Conditions: Reflux (70–80°C) for 2–4 hours.

  • Workup: Filtration of iron sludge, neutralization with NaHCO₃ (mild base), extraction with Ethyl Acetate.

Troubleshooting Guide & FAQs

Issue 1: Product Discoloration (Pink, Brown, or Black Tar)

User Question: "My final product turned from pale yellow to dark brown/black during filtration. What happened?"

Diagnosis: Oxidative Degradation . The 3-amino-4-hydroxy moiety (an o-aminophenol) is extremely electron-rich and susceptible to aerial oxidation.[1] It forms quinone imines , which rapidly polymerize into dark, insoluble pigments.

Corrective Actions:

  • Inert Atmosphere: Perform all reactions and filtrations under Nitrogen or Argon.

  • Antioxidant Additives: Add 0.1% Sodium Dithionite (Na₂S₂O₄) or Ascorbic Acid to the aqueous workup phase to scavenge oxygen.

  • Speed: Do not leave the crude product in solution; crystallize and dry immediately.

Issue 2: Loss of Ethyl Ester (Low Yield)

User Question: "NMR shows the aromatic signals but the ethyl quartet/triplet are missing. I isolated the carboxylic acid instead."

Diagnosis: Ester Hydrolysis . The ethyl ester side chain is labile. Strong acids (during nitration) or strong bases (during reduction workup) will hydrolyze it to the free acid.[1]

Corrective Actions:

  • pH Control: Never use NaOH or KOH for neutralization. Use Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃).[1]

  • Avoid Acidic Workup: If using Fe/HCl reduction, the acidic media promotes hydrolysis. Switch to the Fe/NH₄Cl method, which remains near neutral (pH 6–7).

Issue 3: Impurity at RRT ~1.2 (Dinitration)

User Question: "I see a persistent impurity that is difficult to separate by crystallization. Mass spec suggests M+45."[1]

Diagnosis: Over-Nitration (3,5-Dinitro species) . During the precursor synthesis, if the temperature rose above 10°C or excess nitric acid was used, the electrophilic substitution occurred at both ortho positions relative to the hydroxyl group.

Corrective Actions:

  • Stoichiometry: Use exactly 1.0–1.05 equivalents of HNO₃.

  • Temperature Control: Maintain reaction temperature strictly < 5°C.

  • Slow Addition: Add the nitrating agent dropwise to prevent localized "hot spots" of high concentration.

Technical Deep Dive: Reaction Pathways

Mechanism of Side Reactions

The following diagram illustrates the primary synthesis pathway alongside the critical failure modes (Oxidation and Hydrolysis).

SynthesisPathways Start Ethyl 4-hydroxyphenylacetate (Precursor) Nitro Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate (Intermediate) Start->Nitro HNO3, AcOH 0°C (Electrophilic Subst.) DiNitro 3,5-Dinitro Impurity (Over-nitration) Start->DiNitro Excess HNO3 Temp > 10°C Target Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (Target Product) Nitro->Target Fe / NH4Cl Reflux (Reduction) Acid Free Acid Derivative (Hydrolysis) Nitro->Acid Strong Acid/Base (Ester Hydrolysis) Target->Acid pH > 9 or pH < 2 Quinone Quinone Imine / Polymer (Oxidation/Black Tar) Target->Quinone O2 (Air Exposure)

Figure 1: Reaction network showing the desired pathway (Green Node) and competing side reactions (Red/Black Nodes).[1]

Quantitative Data Summary

ParameterRecommended RangeRisk of Deviation
Nitration Temp 0°C – 5°C>10°C leads to 3,5-dinitro impurity.[1]
HNO₃ Equivalents 1.0 – 1.05 eq>1.1 eq leads to over-nitration.[1]
Reduction pH 6.0 – 8.0>9.0 or <3.0 causes Ester Hydrolysis .[1]
Workup Solvent Ethyl AcetateAlcohols may cause transesterification.[1]
Drying Temp < 40°C (Vacuum)>50°C accelerates Oxidative Polymerization .

References

  • Zhang, F., et al. (2010). "Ethyl 2-(3-amino-4-hydroxyphenyl)acetate."[1] Acta Crystallographica Section E, 66(12), o3069.

  • Xiao, Z.-P., et al. (2010). "Synthesis and Structure of Phenylacetate Derivatives." Journal of Chemical Research. (Contextual citation for the Fe/NH4Cl reduction protocol).
  • BenchChem Technical Support. "Common impurities in the synthesis of N-Formyl-2-aminophenol and their removal." (General reference for aminophenol oxidation handling).

  • PubChem Compound Summary. "Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (CID 106857)."[1] [1]

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

Technical Overview & Chemical Profile[1] Before initiating purification, it is critical to understand the "Dual-Reactivity" of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. As an aminophenol derivative , this molecule is hig...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Chemical Profile[1]

Before initiating purification, it is critical to understand the "Dual-Reactivity" of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. As an aminophenol derivative , this molecule is highly susceptible to oxidation and hydrolysis.

PropertyDescriptionImpact on Purification
Core Structure Aniline (3-position) + Phenol (4-position) + Ethyl EsterAmphoteric nature; sensitive to strong acids and bases.
Major Impurity A Oxidation Products (Quinone imines)Causes brown/black discoloration. Requires reducing agents or exclusion of oxygen.
Major Impurity B Hydrolysis Product (Free Acid)Result of ester cleavage. Removed via basic wash (bicarbonate).[1]
Major Impurity C Starting Material (Nitro compound)Yellow/Orange impurity. Removed via recrystallization.[2][3][4][5]
Physical State Crystalline Solid (Colorless blocks)Melting point is a key purity indicator.

Troubleshooting Dashboard (Q&A)

Q1: My product turned dark brown/black during storage or filtration. Is it ruined?

Diagnosis: Oxidative Degradation. Aminophenols are notoriously prone to air oxidation, forming highly colored quinone imine species or polymers. This often happens if the product is stored in solution or filtered slowly in air. Corrective Action:

  • Immediate Recrystallization: Perform Protocol A (below) immediately.

  • Inert Atmosphere: Conduct all future filtrations under a blanket of Nitrogen or Argon.

  • Additive: If the problem persists during workup, adding a trace amount of sodium metabisulfite (

    
    ) to the aqueous phase during extraction can act as an antioxidant scavenger.
    
Q2: TLC shows a persistent spot with a lower Rf than my product. How do I remove it?

Diagnosis: Hydrolysis (Acid Formation). The lower running spot is likely 2-(3-amino-4-hydroxyphenyl)acetic acid, formed by the hydrolysis of the ethyl ester. This is common if the reaction mixture was exposed to strong acids/bases or heat for prolonged periods. Corrective Action:

  • Strategic Washing: Dissolve the crude product in Ethyl Acetate and wash with saturated Sodium Bicarbonate (

    
    ) .[1][6] The weak base will deprotonate the carboxylic acid impurity (making it water-soluble) without hydrolyzing the ester or deprotonating the phenol (which requires stronger bases like NaOH).
    
Q3: The product remains an oil and refuses to crystallize.

Diagnosis: Solvent Entrapment or High Impurity Load. Residual solvents (especially high-boiling ones) or unreacted nitro precursors can prevent crystal lattice formation. Corrective Action:

  • High-Vacuum Drying: Dry the oil at

    
     for 4–6 hours to remove trace solvents.
    
  • Seed Crystals: If available, add a single crystal of pure product to the oil.

  • Trituration: Add cold Petroleum Ether to the oil and scratch the flask walls with a glass rod to induce nucleation.

Deep-Dive Experimental Protocols

Protocol A: The "Gold Standard" Recrystallization

Based on the specific crystal structure determination methodology by Xiao et al. (2010).

Objective: Removal of oxidation byproducts and starting materials to yield analytical grade crystals.

Reagents:

  • Solvent A: Ethyl Acetate (Hot)

  • Solvent B: Petroleum Ether (or Hexanes)

  • Apparatus: Erlenmeyer flask, reflux condenser, inert gas line.

Step-by-Step:

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of hot Ethyl Acetate required to just dissolve the solid at reflux temperature.

    • Note: If the solution is dark, treat with activated charcoal (1% w/w), reflux for 5 mins, and filter hot through Celite.

  • Precipitation: Remove from heat. While still warm, slowly add Petroleum Ether in a 2:1 ratio (Pet Ether : Ethyl Acetate).

    • Citation Note: The literature specifies an Ethyl Acetate-Petroleum Ether (1:[1]2) final ratio for optimal block formation [1].

  • Crystallization: Allow the mixture to cool slowly to room temperature without disturbance.

  • Harvesting: Cool the flask in an ice bath (

    
    ) for 30 minutes. Filter the colorless block crystals and wash with cold Petroleum Ether.
    
  • Drying: Dry under vacuum.[5]

Protocol B: Acid-Base "Cleanup" Extraction

Objective: Bulk removal of hydrolyzed acid impurities prior to recrystallization.

Workflow:

  • Dissolve crude residue in Ethyl Acetate .

  • Wash 1: Saturated aqueous

    
      (
    
    
    
    ).
    • Mechanism:[7][8][9] Removes the carboxylic acid impurity (hydrolysis product) into the aqueous layer.

  • Wash 2: Brine (Saturated NaCl).

    • Mechanism:[7][8][9] Removes residual water from the organic phase.

  • Dry: Over anhydrous

    
    .
    
  • Concentrate: Evaporate solvent to yield the neutral amine/phenol ester for Recrystallization (Protocol A).

Purification Logic Map

The following decision tree illustrates the logical flow for purifying this specific compound based on observed symptoms.

PurificationLogic Start Crude Ethyl 2-(3-amino-4-hydroxyphenyl)acetate VisualCheck Visual & TLC Inspection Start->VisualCheck DarkColor Symptom: Brown/Black Color (Oxidation) VisualCheck->DarkColor LowRf Symptom: Low Rf Spot (Acid Impurity) VisualCheck->LowRf Oily Symptom: Oily/No Crystals (Solvent/Nitro) VisualCheck->Oily Charcoal Action: Activated Charcoal Treatment DarkColor->Charcoal Remove Polymers BicarbWash Action: Wash with NaHCO3 LowRf->BicarbWash Remove Acid Triturate Action: Triturate with Pet Ether Oily->Triturate Induce Nucleation Recryst Protocol A: Recrystallization (EtOAc : Pet Ether 1:2) Charcoal->Recryst BicarbWash->Recryst Triturate->Recryst Final Pure Colorless Crystals Recryst->Final

Figure 1: Purification decision tree for Ethyl 2-(3-amino-4-hydroxyphenyl)acetate.

Storage & Stability Guidelines

To prevent the recurrence of impurities (specifically oxidation) after purification:

  • Inert Gas: Always backfill storage vials with Nitrogen or Argon.

  • Temperature: Store at

    
     for long-term stability.
    
  • Light Protection: Use amber vials to prevent photo-oxidation of the aminophenol moiety.

References

  • Xiao, Z.-P., Wang, L., Peng, X.-M., & Zhu, H.-L. (2010). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate . Acta Crystallographica Section E: Structure Reports Online, 66(12), o3069. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents . Retrieved October 25, 2023, from [Link]

Sources

Optimization

Managing temperature control in "Ethyl 2-(3-amino-4-hydroxyphenyl)acetate" synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. This document provides in-depth troubleshooting advice and answers t...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a core focus on managing the critical parameter of temperature. The synthesis, primarily involving the reduction of the nitro precursor, Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate, is a highly exothermic process where precise temperature control is paramount for ensuring reaction safety, maximizing yield, and achieving high product purity.

Synthesis Overview: The Critical Reduction Step

The conversion of Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate to its amino derivative is most commonly achieved via chemical reduction or catalytic hydrogenation. A widely cited and effective method involves the use of reduced iron powder in the presence of an electrolyte like ammonium chloride.[1][2] This process, while robust, generates significant heat.

The primary transformation is as follows:

  • Starting Material: Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate

  • Key Transformation: Reduction of the nitro group (-NO₂) to an amino group (-NH₂)

  • Product: Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

The exothermicity of this reaction arises from the high energy released during the reduction of the nitro group. Failure to dissipate this heat can lead to a rapid increase in temperature and pressure, creating a significant safety risk and promoting the formation of unwanted byproducts.[3]

Core Synthesis Protocol (Iron/Ammonium Chloride Method)

This protocol is adapted from established literature procedures.[1][2]

Materials:

  • Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate

  • Reduced Iron Powder (fine mesh)

  • Ammonium Chloride (NH₄Cl)

  • Acetone

  • Water (Deionized)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Nitrogen (N₂) gas

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Thermocouple or thermometer with adapter

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • External cooling bath (e.g., ice-water bath)

  • Nitrogen/vacuum manifold

Procedure:

  • Setup: Assemble the three-neck flask with the reflux condenser, thermocouple, and a stopper. Place it in a heating mantle, which is itself situated within a secondary container that can serve as a cooling bath.

  • Inert Atmosphere: Add a solution of ammonium chloride (3 eq.) in water to the flask. Begin stirring and purge the system with nitrogen for 10-15 minutes to create an inert atmosphere.

  • Iron Addition: Add the reduced iron powder (3 eq.) to the stirring solution under a positive flow of nitrogen.

  • Substrate Addition: Dissolve the Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate (1 eq.) in acetone. Transfer this solution to the dropping funnel.

  • Controlled Addition & Temperature Management: Begin heating the iron/NH₄Cl slurry to a gentle reflux. Once refluxing, add the substrate solution dropwise from the funnel. This is the critical exothermic step. Monitor the internal temperature closely. The rate of addition should be controlled to maintain a steady reflux and prevent the internal temperature from rising uncontrollably. Have an ice-water bath ready to apply to the outside of the flask if the temperature begins to climb too rapidly.

  • Reaction Completion: After the addition is complete, maintain the reflux for approximately 4 hours, monitoring the reaction's progress via Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate. The combined organic layers should be washed with a saturated solution of NaHCO₃ to neutralize any remaining acid.[1][2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, which can then be purified further by crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the reduction of Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate?

A1: The optimal temperature depends on the chosen reduction method.

  • For the Iron/Ammonium Chloride method: The reaction is typically run at reflux temperature.[1][2] In a common solvent system like acetone/water, this corresponds to the boiling point of the mixture. The key is to maintain a controlled reflux, where the rate of heat generation is balanced by the cooling provided by the condenser and, if necessary, an external cooling bath.

  • For Catalytic Hydrogenation (e.g., H₂/Pd-C): These reactions are often performed at temperatures ranging from 20 °C to 200 °C, though milder conditions are generally preferred to enhance selectivity.[4] The reaction is highly exothermic, and it is crucial to start at room temperature and allow the reaction to warm gently, applying cooling as needed to prevent a thermal runaway.[3]

Q2: Why is a nitrogen atmosphere important at the beginning of the Iron/NH₄Cl reduction?

A2: An inert nitrogen atmosphere is crucial to prevent the oxidation of the reduced iron powder and the final amine product.[1][2] The phenolic hydroxyl group and the resulting aromatic amine are susceptible to oxidation, especially at elevated temperatures, which can lead to colored impurities and reduced yield.

Q3: Can I add the Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate solution all at once?

A3: No. This is strongly discouraged. The reduction is highly exothermic. Adding the substrate all at once will cause a rapid, uncontrolled release of heat, leading to a dangerous spike in temperature and pressure (thermal runaway).[3] A slow, dropwise addition is essential for safety and allows the reaction heat to be managed effectively.

Q4: How do I effectively monitor the internal temperature of the reaction?

A4: Use a calibrated thermocouple or thermometer that is immersed in the reaction mixture, ensuring the tip is below the surface of the liquid but not touching the flask walls. This provides an accurate reading of the internal reaction temperature, not just the temperature of the heating mantle. Continuous monitoring is essential during the substrate addition phase.

Troubleshooting Guide

Issue 1: Reaction Temperature is Increasing Too Rapidly (Runaway Reaction)

Cause: The rate of heat generation from the exothermic reduction is exceeding the rate of heat removal. This is a serious safety hazard.

Solution:

  • Immediate Cooling: Immediately apply an external cooling bath (ice-water or dry ice/acetone) to the flask.

  • Stop Addition: If you are still adding the substrate, stop the addition immediately.

  • Ensure Stirring: Verify that the magnetic stirrer is functioning correctly to ensure even heat distribution and efficient transfer to the flask walls.

  • Monitor Pressure: If using a closed or pressurized system (like catalytic hydrogenation), monitor the pressure gauge closely. Be prepared for emergency pressure release if necessary.

G start Rapid Temperature Rise Detected stop_addition Immediately Stop Substrate Addition start->stop_addition apply_cooling Apply External Cooling Bath (Ice-Water) start->apply_cooling check_stirring Verify Vigorous Stirring apply_cooling->check_stirring monitor_pressure Monitor System Pressure (if applicable) check_stirring->monitor_pressure temp_control Is Temperature Stabilizing? monitor_pressure->temp_control resume Resume Cautious Addition (Slower Rate) temp_control->resume  Yes   emergency Emergency Shutdown: Maintain Cooling, Prepare for Quench temp_control->emergency  No  

Caption: Troubleshooting workflow for an exothermic event.

Issue 2: Reaction is Sluggish or Fails to Start

Cause A: Catalyst/Reagent Inactivity: The reduced iron powder may be old or partially oxidized. For catalytic hydrogenation, the catalyst (e.g., Pd/C) may be poisoned or of low quality.

Solution:

  • Use freshly opened or properly stored reduced iron powder.

  • For catalytic hydrogenation, ensure the catalyst is handled under an inert atmosphere to prevent deactivation.[5] Using a higher catalyst loading might be necessary, but this will also increase the rate of heat evolution and must be managed carefully.

Cause B: Insufficient Temperature: The activation energy for the reaction has not been met.

Solution:

  • For the iron reduction method, ensure the mixture is heated to a gentle reflux before starting the substrate addition.

  • For catalytic hydrogenation, a slight, controlled warming of the mixture may be required to initiate the reaction. Do this cautiously and be prepared to cool it immediately once the reaction starts.

Issue 3: Low Yield of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

Cause A: Incomplete Reaction: The reaction was not allowed to proceed to completion.

Solution:

  • Monitor the reaction using TLC until the starting material spot has completely disappeared. Extend the reflux/reaction time if necessary.

Cause B: Product Oxidation: The amine product is sensitive to air oxidation, which can occur during the reaction or workup, especially at higher pH and temperature.

Solution:

  • Maintain an inert atmosphere throughout the reaction.

  • During the workup, process the material quickly. After extraction, consider flushing the container with nitrogen before storage.

Cause C: Formation of Side Products: Poor temperature control can lead to the formation of intermediates like hydroxylamines or condensation products like azo/azoxy compounds.[3][4]

Solution:

  • Strictly adhere to the temperature management protocol. Slow, dropwise addition of the substrate while maintaining a controlled temperature is the most effective way to minimize these side reactions.

Issue 4: Product is Discolored (Pink, Brown, or Black)

Cause: This is almost always due to the oxidation of the aminophenol product. Aromatic amines, particularly those with hydroxyl groups, are highly prone to forming colored oxidation products.

Solution:

  • Inert Atmosphere: The most critical preventative measure is the rigorous exclusion of oxygen during the reaction and workup.

  • Purification: The color can often be removed during the final purification. Recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) can yield a pure, colorless product.[2] Activated carbon (charcoal) treatment during recrystallization can also be effective at removing colored impurities.

Quantitative Parameter Summary
ParameterIron/NH₄Cl MethodCatalytic Hydrogenation (Typical)Rationale & Importance
Temperature Controlled Reflux20-80 °C (Monitored)Critical for Safety & Selectivity. Prevents runaway reactions and byproduct formation.[3][4]
Pressure Atmospheric1-10 atm H₂Drives the hydrogenation reaction. Higher pressure increases rate but requires specialized equipment.
Substrate Addition Slow, DropwiseN/A (Substrate added initially)Critical for Heat Management. Controls the rate of the exothermic reaction.
Atmosphere Inert (N₂)H₂ (reactant), N₂ (purging)Prevents oxidation of reagents and product; H₂ is the reactant in hydrogenation.[5]

G SM Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate INT Nitroso & Hydroxylamine Intermediates SM->INT Reduction (Exothermic) P Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (Desired Product) INT->P Further Reduction SP Azo/Azoxy Byproducts INT->SP Condensation (High Temp Side Reaction)

Caption: Simplified reaction pathway showing the formation of byproducts.

References

  • Ahmed, M., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules. Available from: [Link]

  • Zhang, F., et al. (2010). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Langer, T., et al. (Patent). Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.
  • Zhang, F., et al. (2010). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. National Center for Biotechnology Information. Available from: [Link]

  • Ji, X., et al. (2008). 3-Hydroxy-4-nitrophenyl acetate. National Center for Biotechnology Information. Available from: [Link]

  • Sztanó, G., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available from: [Link]

  • Wang, L., et al. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. RSC Publishing. Available from: [Link]

  • Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo Application Note. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Available from: [Link]

  • Augustine, R. L. (2015). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health and Safety. Available from: [Link]

  • Blaser, H. U., et al. (2007). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Available from: [Link]

  • iSafetyPro. (2023). Hydrogenation Reaction Safety In The Chemical Industry. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate Reaction Work-Up

Welcome to our dedicated technical support guide for the synthesis and purification of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. This resource is designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the synthesis and purification of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this chemical transformation. Our focus is on practical, field-proven insights to optimize your reaction work-up and ensure the integrity of your final product.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, particularly during the crucial work-up phase following the reduction of Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate.

Question 1: My reaction seems incomplete upon TLC analysis. What are the potential causes and how can I resolve this?

Answer:

Incomplete conversion of the starting material, Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate, is a common issue. Several factors can contribute to this:

  • Insufficient Reducing Agent: The Bechamp reduction, which typically uses iron powder, is a heterogeneous reaction. Inadequate amounts of iron or poor-quality iron (e.g., oxidized) will result in a stalled reaction. It is recommended to use an excess of freshly activated iron powder.[1]

  • Poor Stirring: Efficient stirring is critical to ensure proper contact between the solid iron, the dissolved nitro compound, and the aqueous medium. If the reaction mixture is not vigorously agitated, the reaction rate will be significantly slower.

  • Suboptimal Temperature: The reduction is typically carried out at reflux.[2] Insufficient heating will lead to a sluggish reaction. Ensure your reaction is maintained at the appropriate temperature for the solvent system used.

  • Inactivation of Iron: The surface of the iron powder can become passivated by the formation of iron oxides or hydroxides. The use of an acid, such as acetic acid or hydrochloric acid, or a salt like ammonium chloride, is crucial to activate the iron and maintain its reactivity throughout the reaction.[3]

Optimization Strategy:

  • Activate the Iron: Before starting the reduction, consider washing the iron powder with dilute acid to remove any passivating oxide layer, followed by washing with water and the reaction solvent.

  • Ensure Vigorous Stirring: Use a mechanical stirrer for larger scale reactions to ensure the iron powder remains suspended.

  • Monitor Temperature: Use a thermometer to monitor the internal reaction temperature and ensure it is at or near the boiling point of the solvent mixture.

  • Incremental Addition: In some cases, adding the iron powder in portions can help maintain a steady reaction rate.

Question 2: The work-up is messy, with a large volume of fine, dark precipitate that clogs filter paper. How can I efficiently remove the iron byproducts?

Answer:

The formation of iron oxides and hydroxides is an inherent part of the Bechamp reduction and a significant challenge during work-up. These fine, often gelatinous precipitates can make filtration exceedingly slow and inefficient.

Workflow for Improved Iron Removal:

Caption: Optimized workflow for iron salt removal.

Detailed Protocol:

  • Dilution: After the reaction is complete, cool the mixture and dilute it with a generous amount of a solvent in which your product is soluble, such as ethanol or ethyl acetate. This helps to reduce the viscosity of the mixture.

  • Filtration through a Filter Aid: Prepare a pad of Celite® or another filter aid in a Buchner funnel. Wet the pad with the solvent used for dilution. This creates a porous filtration bed that prevents the fine iron particles from clogging the filter paper.[1]

  • Thorough Washing: After filtering the reaction mixture, wash the Celite® cake extensively with the organic solvent to ensure complete recovery of your product.

  • Liquid-Liquid Extraction: Proceed with the standard aqueous work-up as described in the literature, which typically involves washing the organic filtrate with a basic solution like saturated sodium bicarbonate to remove any remaining acid and iron salts.[2]

Question 3: My final product is colored (pink, brown, or black). What is the cause, and how can I obtain a colorless product?

Answer:

Aminophenols, including Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, are highly susceptible to oxidation, which leads to the formation of colored impurities.[4] The catechol-like structure of the product makes it particularly prone to oxidation, which can be accelerated by air, light, and trace metal impurities.

Prevention and Remediation Strategies:

StrategyRationaleImplementation
Inert Atmosphere Minimizes contact with atmospheric oxygen.Conduct the reaction and work-up under a nitrogen or argon atmosphere.
Degassed Solvents Removes dissolved oxygen from solvents.Sparge solvents with an inert gas before use.
Use of Antioxidants Scavenges reactive oxygen species.Add a small amount of a reducing agent like sodium dithionite or ascorbic acid to the aqueous phase during work-up.
Charcoal Treatment Adsorbs colored impurities.Dissolve the crude product in a suitable solvent and stir with activated charcoal, followed by filtration.
Recrystallization Purifies the compound from colored byproducts.A recommended solvent system is ethyl acetate-petroleum ether (1:2).[2]

Recrystallization Protocol:

  • Dissolve the crude, colored product in a minimal amount of hot ethyl acetate.

  • If significant color persists, consider a hot filtration to remove insoluble impurities.

  • Slowly add petroleum ether to the hot solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with cold petroleum ether, and dry under vacuum.

Question 4: I suspect the ester group in my molecule is being hydrolyzed during the reaction or work-up. How can I detect and prevent this?

Answer:

Ester hydrolysis is a potential side reaction, especially if the reaction is run under strongly acidic or basic conditions for a prolonged period or at high temperatures.[5] The product of hydrolysis would be 2-(3-amino-4-hydroxyphenyl)acetic acid.

Detection:

  • TLC Analysis: The hydrolyzed carboxylic acid will have a much lower Rf value than the ester product in most common eluent systems (e.g., ethyl acetate/hexane). A streak or a baseline spot on the TLC plate could indicate the presence of the acid.

  • NMR Spectroscopy: The disappearance of the characteristic ethyl group signals (a quartet around 4.2 ppm and a triplet around 1.2 ppm) in the ¹H NMR spectrum of the crude product would confirm hydrolysis.

Prevention:

  • pH Control: The use of ammonium chloride provides a mildly acidic environment, which is generally less harsh than strong acids like concentrated HCl.[6] During the basic wash, use a milder base like saturated sodium bicarbonate rather than sodium hydroxide, and keep the contact time to a minimum.

  • Moderate Reaction Time: Avoid unnecessarily long reaction times. Monitor the reaction by TLC and proceed with the work-up as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the reaction?

A1: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable eluent system, such as ethyl acetate/hexane or dichloromethane/methanol, to achieve good separation between the starting nitro compound and the more polar amine product. The starting material is typically less polar and will have a higher Rf value. The product, with its free amino and hydroxyl groups, will be more polar and have a lower Rf. The spots can be visualized under UV light and/or by staining with an appropriate reagent like ninhydrin (for the amine) or potassium permanganate.

Q2: Can I use a different reducing agent instead of iron?

A2: Yes, several other reducing agents can be used for nitro group reductions. However, the choice of reagent will depend on the other functional groups present in your molecule and the desired reaction conditions.

Reducing AgentAdvantagesDisadvantages
SnCl₂•2H₂O Mild conditions, good for sensitive functional groups.Generates tin waste which can be difficult to remove.
Catalytic Hydrogenation (e.g., Pd/C, H₂) Clean reaction, high yields.May reduce other functional groups (e.g., alkenes, alkynes) and can be sensitive to catalyst poisoning.
Sodium Dithionite (Na₂S₂O₄) Mild, aqueous conditions.Can sometimes lead to over-reduction or side products.

Q3: How should I store Ethyl 2-(3-amino-4-hydroxyphenyl)acetate to prevent degradation?

A3: Due to its sensitivity to oxidation, the purified compound should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), in a cool, dark, and dry place. For long-term storage, refrigeration is recommended.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Flammable Solvents: Many of the organic solvents used (e.g., ethyl acetate, petroleum ether, ethanol) are flammable. Work in a well-ventilated fume hood and away from ignition sources.

  • Corrosive Reagents: If using strong acids like HCl, handle with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Exothermic Reaction: The reduction of nitro compounds can be exothermic. Add reagents portion-wise and have a cooling bath on standby.

  • Hydrogen Gas (if applicable): If using catalytic hydrogenation, be aware of the flammability of hydrogen gas and use appropriate safety measures.

References

  • Ethyl 2-(3-amino-4-hydroxyphenyl)acetate - PMC - NIH. Available at: [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. Available at: [Link]

  • Ethyl 2-amino-2-(4-hydroxyphenyl)acetate - KingDraw. Available at: [Link]

  • 2-(4-Hydroxyphenyl)ethyl acetate | C10H12O3 | CID 637753 - PubChem. Available at: [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]

  • US4217304A - Continuous reduction process - Google Patents.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. Available at: [Link]

  • TLC of ethyl acetate extract of culture filterate of ACTA-2. - ResearchGate. Available at: [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC - NIH. Available at: [Link]

  • WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google Patents.
  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines - ACS Publications. Available at: [Link]

  • Béchamp reduction - Wikipedia. Available at: [Link]

  • What method can be used for reduction of aryl nitro group? - ResearchGate. Available at: [Link]

  • Chemists' Guide to Béchamp Reduction | PDF | Redox | Chemical Reactions - Scribd. Available at: [Link]

  • Impurities in Pharmaceuticals- A Review. - SciSpace. Available at: [Link]

  • Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - MDPI. Available at: [Link]

  • Paracetamol - Wikipedia. Available at: [Link]

  • A study of the oxidation of 3:4-dihydroxyphenyl-N-methylalanine with reference to its possible function as a precursor of adrenaline - NIH. Available at: [Link]

  • Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature - DergiPark. Available at: [Link]

  • Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity - PMC - NIH. Available at: [Link]

  • Semaglutide - Wikipedia. Available at: [Link]

  • Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate | C11H15NO3 | CID 61328 - PubChem. Available at: [Link]

Sources

Optimization

Technical Support Hub: Characterization of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate Derivatives

Case ID: 3A4H-PA-001 Status: Open Priority: High (Stability Risk) Agent: Senior Application Scientist Executive Summary You are encountering characterization difficulties with Ethyl 2-(3-amino-4-hydroxyphenyl)acetate or...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3A4H-PA-001 Status: Open Priority: High (Stability Risk) Agent: Senior Application Scientist

Executive Summary

You are encountering characterization difficulties with Ethyl 2-(3-amino-4-hydroxyphenyl)acetate or its functionalized derivatives. This scaffold presents a unique "dual-threat" in analysis: the 3-amino-4-hydroxy (ortho-aminophenol) core is highly redox-active, while the ethyl ester introduces hydrolysis susceptibility.

This guide moves beyond standard protocols to address the specific physicochemical anomalies of this molecule: oxidative "browning," NMR proton exchange broadening, and quinone-imine artifacts.

Module 1: NMR Spectroscopy Anomalies

User Complaint: "My 1H NMR spectrum is missing peaks, specifically the -OH and -NH2 protons. The aromatic region looks broad or 'muddy'."

Root Cause Analysis

The ortho-relationship between the hydroxyl (C4) and amino (C3) groups creates an internal hydrogen-bonding network. In standard solvents like CDCl₃, these protons undergo rapid exchange, leading to extreme line broadening (coalescence) often indistinguishable from the baseline. Furthermore, the amine group renders the molecule susceptible to zwitterionic behavior if any hydrolysis occurs.

Troubleshooting Workflow

NMR_Troubleshooting start Issue: Missing OH/NH2 Signals solvent Current Solvent? start->solvent cdcl3 Chloroform-d (CDCl3) solvent->cdcl3 Avoid dmso DMSO-d6 solvent->dmso Correct cdcl3->dmso Switch Solvent check_water Check Water Peak Position dmso->check_water broad Signals still broad? check_water->broad acid_trick Add 1-2 drops TFA-d or Acetic Acid-d4 broad->acid_trick To Sharpen d2o_shake D2O Shake Test broad->d2o_shake To Verify result_sharp Protonation slows exchange: Peaks Sharpen acid_trick->result_sharp result_gone Peaks Disappear: Confirms Exchangeable Protons d2o_shake->result_gone

Figure 1: Decision tree for resolving exchangeable proton issues in aminophenol derivatives.

Corrective Protocol: The "Acid-Shift" Method

To definitively assign the -NH2 and -OH peaks, you must disrupt the fast exchange.

  • Solvent: Dissolve 5–10 mg of sample in DMSO-d6 (0.6 mL). Avoid CDCl₃.

  • Acquisition: Run a standard proton scan (16 scans).

  • Modification: Add 10 µL of Trifluoroacetic acid-d (TFA-d) or Acetic acid-d4 to the tube.

  • Re-acquire: Run the scan again.

    • Result: The amine will protonate (

      
      ), shifting significantly downfield (8.0–10.0 ppm) and sharpening into a distinct triplet (or broad singlet). The phenol -OH signal will often sharpen due to the disrupted H-bonding network.
      
Module 2: Stability & The "Browning" Effect

User Complaint: "My clear/white sample turned pink (or dark brown) after sitting on the bench for 2 hours. Is it decomposed?"

Root Cause Analysis

The 3-amino-4-hydroxyphenyl motif is an electron-rich system prone to oxidation. Upon exposure to air, it oxidizes to a quinone imine species. This electrophile rapidly polymerizes or reacts with nucleophiles, forming dark pigments (similar to melanin formation). This is not simple decomposition; it is a radical-mediated cascade.

Key Mechanism: Phenol


 Phenoxyl Radical 

Quinone Imine (Pink/Red)

Polymers (Brown).
Data Summary: Stability Profile
ConditionObservationStatusRecommendation
Solid State (4°C) Off-white / BeigeStableStore under Argon/Nitrogen.
Solution (MeOH, Air) Turns Pink < 1 hrUnstable Do not store. Prep immediately before use.
Solution (Acidic, pH < 4) Remains ColorlessStableAcidify samples (0.1% Formic Acid) for HPLC.
Solution (Basic, pH > 8) Instant DarkeningCritical Failure Avoid bases; accelerates quinone formation.
Corrective Protocol: Antioxidant Stabilization

If you must store the compound in solution (e.g., for biological assays), you must prevent the redox cycle.

  • Degassing: Sparge all solvents with Argon for 15 minutes before dissolving the solid.

  • Additive: Add Ascorbic Acid (Vitamin C) at 0.1% w/v to the buffer. This acts as a sacrificial reductant, keeping the molecule in the reduced (aminophenol) state.

  • Salt Formation: If possible, isolate and store the derivative as the Hydrochloride (HCl) salt . The protonated amine (

    
    ) is electron-withdrawing, which dramatically raises the oxidation potential, protecting the ring.
    
Module 3: Mass Spectrometry Artifacts

User Complaint: "I see a mass of [M-2] and [M+14] in my LC-MS data."

Root Cause Analysis

The ionization source (ESI) is an oxidative environment.

  • [M-2] Peak: This corresponds to the Quinone Imine (

    
    ). It is generated in situ in the MS source voltage, even if your sample is pure.
    
  • [M+14] Peak: This is often a methylation artifact if Methanol is used as the mobile phase, or oxidation to a quinone followed by addition of water/methanol.

  • [M-46] Peak: Loss of Ethanol (

    
    ) from the ester tail, common in fragmentation.
    
Artifact Pathway Visualization

Degradation_Pathways cluster_MS In Mass Spec Source Parent Parent Molecule (Aminophenol) Radical Semiquinone Radical Parent->Radical -e-, -H+ Quinone Quinone Imine (Reactive Electrophile) Radical->Quinone -e-, -H+ Dimer Dimer/Polymer (Brown Precipitate) Quinone->Dimer + Nucleophile MS_Artifact [M-2H]+ Observed Peak Quinone->MS_Artifact

Figure 2: Oxidative degradation pathway leading to color changes and MS artifacts.

FAQs: Researcher to Researcher

Q: Can I use silica gel chromatography to purify this? A: Proceed with caution. The free amine/phenol is sticky on silica (tailing) and silica is slightly acidic but oxidative.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) to neutralize active sites, OR use Neutral Alumina .

  • Better Fix: Reverse-phase (C18) chromatography using water/acetonitrile with 0.1% Formic Acid is far superior for this polarity.

Q: Why does my yield drop during saponification (ester hydrolysis)? A: If you use strong base (NaOH/LiOH) in air, you are accelerating the oxidation of the phenolate anion.

  • Fix: Perform saponification under a strict Nitrogen atmosphere. Use LiOH in THF/Water, but add a pinch of sodium dithionite (reducing agent) to the reaction mixture to prevent browning.

Q: I'm trying to make a benzoxazole from this. How do I know if it worked? A: The closure of the ring (condensation of OH and NH2) results in a distinct change in fluorescence and NMR.

  • NMR: The broad OH and NH2 peaks will disappear completely.

  • UV/Vis: Benzoxazoles are often highly fluorescent (blue/green emission), whereas the parent aminophenol is weakly fluorescent.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 106857, Ethyl 2-amino-2-(4-hydroxyphenyl)acetate. Retrieved from [Link]

  • Limbach, H. H., et al. (2024). On the Use of Strong Proton Donors as a Tool for Overcoming Line Broadening in NMR. National Institutes of Health. Retrieved from [Link]

  • RSC Publishing (2024). Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines.[1] ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • ACD/Labs (2023). Exchangeable Protons in NMR—Friend or Foe? Retrieved from [Link]

  • Michalkiewicz, S. (2009). Anodic oxidation of 3,4-dihydroxyphenylacetic acid on carbon electrodes.[2] Bioelectrochemistry.[2] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of Benzoxazole Derivatives Synthesized from Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the biological activities of benzoxazole derivatives, with a focus on those synthesized from the versatile pre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activities of benzoxazole derivatives, with a focus on those synthesized from the versatile precursor, Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. We will delve into the synthesis, mechanisms of action, and comparative efficacy across key therapeutic areas, supported by experimental data and detailed protocols.

Introduction: The Versatile Scaffold of Benzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1] These compounds are structural isosteres of natural nucleotides, allowing them to interact readily with biopolymers.[2] The benzoxazole nucleus is a key pharmacophore in numerous clinically used drugs and serves as a foundational scaffold for the development of novel therapeutic agents.[1][3] Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is a valuable starting material for the synthesis of a diverse range of 2-substituted benzoxazole derivatives.[4][5] The strategic modification of this precursor allows for the introduction of various functional groups, leading to compounds with tailored biological activities.

Synthetic Pathway from Precursor to Bioactive Derivatives

The general synthesis of 2-substituted benzoxazoles from Ethyl 2-(3-amino-4-hydroxyphenyl)acetate typically involves a one-pot condensation and cyclization reaction. This process is often facilitated by a catalyst and can be performed under various conditions, including microwave irradiation for a more sustainable approach.[6][7]

G cluster_synthesis General Synthesis of Benzoxazole Derivatives Precursor Ethyl 2-(3-amino-4-hydroxyphenyl)acetate Reaction Condensation & Oxidative Cyclization Precursor->Reaction Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Reaction Product 2-Aryl-benzoxazole Derivative Reaction->Product Formation of Benzoxazole Ring

Caption: General workflow for the synthesis of 2-aryl-benzoxazole derivatives.

Comparative Analysis of Biological Activities

The biological activity of benzoxazole derivatives is significantly influenced by the nature and position of substituents on the benzoxazole ring.[8] This structure-activity relationship allows for the fine-tuning of their therapeutic properties.

Anticancer Activity

Benzoxazole derivatives have demonstrated promising anticancer activity against a variety of human cancer cell lines.[1][9] Their mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as topoisomerase II, and the disruption of oncogenic signaling pathways.[10][11]

Comparative Anticancer Activity of Benzoxazole Derivatives

Compound IDSubstituent at position 2Cancer Cell LineIC50 (µM)Reference
4A 2-ArylNot specified<18.8[11]
5A 5-chloro-tolylNot specified22.3[11]
Derivative 41-48 3-methoxy-phenyl with various 4-substituentsNCI-H460 (NSCLC)Potent activity[9]
Etoposide (Ref.) -Not specified-[11]

NSCLC: Non-Small Cell Lung Cancer

The data suggests that specific substitutions on the 2-aryl ring can lead to potent anticancer activity, in some cases exceeding that of the reference drug, etoposide.[9][11] For instance, derivatives bearing a methoxy group at the 3-position of the phenyl ring generally exhibit higher antiproliferative activity.[9]

Antimicrobial Activity

Many synthetic benzoxazole derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][12] Their lipophilic nature enhances permeability through microbial cell membranes, allowing them to accumulate intracellularly and interact with essential biomolecules, thereby inhibiting microbial growth.[9]

Comparative Antimicrobial Activity (MIC in µg/mL)

Compound IDTarget MicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)Reference
Derivative 47 Pseudomonas aeruginosa (Gram-)0.25--[9]
Derivative 47 Enterococcus faecalis (Gram+)0.5--[9]
Compound 2b Bacillus subtilis (Gram+)0.098 - 0.78Penicillin>0.196[13]
Compound 3d & 3c Various bacteria & fungi10 - 100--[14]

The results highlight that specific benzoxazole derivatives can exhibit potent antimicrobial activity, with minimum inhibitory concentrations (MICs) in the sub-micromolar range.[9][13] Notably, some derivatives show comparable or even superior activity against drug-resistant bacterial strains when compared to standard antibiotics.[2]

Antioxidant Activity

Certain benzoxazole derivatives have been shown to possess significant antioxidant properties.[3][15] Their mechanism of action often involves the scavenging of free radicals and the inhibition of lipid peroxidation, which are key processes in oxidative stress-related diseases.[16]

The antioxidant potential of these compounds is often evaluated by their ability to inhibit copper-mediated LDL (low-density lipoprotein) oxidation.[3][16] Phenolic benzoxazole derivatives, in particular, have demonstrated excellent antioxidant activities.[16]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Anticancer Activity: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Workflow for MTT Assay

G cluster_mtt MTT Assay for Cytotoxicity Cell_Seeding Seed cancer cells in a 96-well plate Treatment Add benzoxazole derivatives at various concentrations Cell_Seeding->Treatment Incubation_1 Incubate for 72 hours Treatment->Incubation_1 MTT_Addition Add MTT solution (5 mg/mL) to each well Incubation_1->MTT_Addition Incubation_2 Incubate for 4 hours MTT_Addition->Incubation_2 Formazan_Solubilization Discard medium and add DMSO to dissolve formazan crystals Incubation_2->Formazan_Solubilization Measurement Measure absorbance at 540 nm Formazan_Solubilization->Measurement

Caption: Step-by-step workflow of the MTT assay.

Detailed Steps:

  • Cell Culture: Human cancer cell lines (e.g., HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of approximately 1-3 x 10^4 cells/mL and incubated to allow for attachment.[7]

  • Compound Treatment: The benzoxazole derivatives, dissolved in a suitable solvent like DMSO, are added to the wells at a range of concentrations. Control wells receive only the solvent.[7]

  • Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).[7]

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[7]

  • Formazan Formation: The plates are incubated for another 4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: The culture medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 540 nm.[7] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[7]

Antimicrobial Activity: Tube Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Detailed Steps:

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).[8]

  • Serial Dilution: A two-fold serial dilution of the test compounds is prepared in the broth medium in a series of test tubes.[1][8]

  • Inoculation: Each tube is inoculated with a standardized suspension of the microorganism.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1][8]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Detailed Steps:

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: The benzoxazole derivative at various concentrations is added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[17]

Conclusion

Derivatives of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, specifically the resulting benzoxazoles, represent a highly versatile and promising class of bioactive compounds. Through targeted synthetic modifications, it is possible to develop derivatives with potent and selective anticancer, antimicrobial, and antioxidant activities. The experimental protocols detailed in this guide provide a robust framework for the evaluation and comparison of these novel compounds, facilitating the identification of lead candidates for further drug development.

References

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Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate Analogs as Tyrosinase Inhibitors

Introduction: Unlocking the Potential of a Versatile Scaffold Ethyl 2-(3-amino-4-hydroxyphenyl)acetate stands as a compelling starting point for the rational design of novel chemotherapeutic agents.[1] Its substituted ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate stands as a compelling starting point for the rational design of novel chemotherapeutic agents.[1] Its substituted phenylacetate core is a privileged scaffold found in a variety of biologically active compounds, with applications ranging from anticancer to antibacterial agents.[1] The presence of both an amino and a hydroxyl group on the phenyl ring, in particular, suggests a potential for interaction with metalloenzymes, making it an attractive candidate for targeting enzymes like tyrosinase.

Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the primary pigment in mammalian skin, hair, and eyes.[2] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[3] Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents.[3] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a series of virtual analogs of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, with a focus on their tyrosinase inhibitory activity. The insights presented herein are synthesized from established principles of medicinal chemistry and SAR studies of related phenolic compounds.

Methodology: A Triad of In Vitro Assays for Comprehensive Evaluation

To establish a robust SAR, a panel of in vitro assays is essential to characterize the biological activity and safety profile of the synthesized analogs. The following protocols form the cornerstone of this investigation.

Mushroom Tyrosinase Inhibition Assay

This assay is the primary method for evaluating the inhibitory potency of the analogs against tyrosinase. The principle is based on the enzyme's ability to oxidize L-DOPA to form dopachrome, a colored product that can be quantified by measuring its absorbance at approximately 475 nm.[3][4] A reduction in the rate of dopachrome formation in the presence of a test compound indicates inhibition.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 6.8): Prepare a sodium phosphate buffer and adjust the pH to 6.8. This buffer will be used for all dilutions.

    • Mushroom Tyrosinase Solution (100 U/mL): Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. Keep the enzyme solution on ice.

    • L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. This solution should be prepared fresh before use due to its susceptibility to auto-oxidation.[3]

    • Test Compound Stock Solution (10 mM): Dissolve the test compounds in DMSO to create concentrated stock solutions.

    • Positive Control: A stock solution of Kojic Acid in DMSO is used as a reference inhibitor.[3]

  • Assay Procedure (96-well plate format):

    • To each well, add 40 µL of phosphate buffer.

    • Add 20 µL of the test compound solution at various concentrations.

    • Add 20 µL of the mushroom tyrosinase solution to all wells except the blank.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.[5]

    • Immediately measure the absorbance at 475 nm using a microplate reader. Record readings every minute for 10-20 minutes.[5]

  • Data Analysis:

    • Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant potential of the analogs, which is a common secondary activity of phenolic compounds. The method is based on the scavenging of the stable DPPH free radical by an antioxidant, which results in a color change from purple to yellow, measured at 517 nm.[6]

Step-by-Step Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve DPPH in methanol.

    • Test Compound Solutions: Prepare serial dilutions of the test compounds in methanol.

    • Positive Control: Ascorbic acid or Trolox is used as a standard antioxidant.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the test compound solution to each well.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • The EC50 value (the effective concentration to scavenge 50% of DPPH radicals) is calculated similarly to the IC50.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] This is crucial for ensuring that the observed enzyme inhibition is not due to general toxicity.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed melanoma cells (e.g., B16-F10) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

  • Assay Procedure:

    • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours until a purple formazan precipitate is visible.[9]

    • Add 100 µL of solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.[9]

    • Leave at room temperature in the dark for 2 hours.[9]

    • Record the absorbance at 570 nm.[9]

  • Data Analysis:

    • Cell viability is expressed as a percentage of the untreated control cells.

    • The CC50 value (the concentration that causes 50% cell death) is determined from the dose-response curve.

G cluster_workflow Experimental Workflow A Analog Synthesis & Purification B Stock Solution Preparation (in DMSO) A->B C Tyrosinase Inhibition Assay (Primary Screen) B->C Serial Dilutions D DPPH Antioxidant Assay (Secondary Screen) B->D Serial Dilutions E MTT Cytotoxicity Assay (Safety Screen) B->E Serial Dilutions F Data Analysis (IC50, EC50, CC50) C->F D->F E->F G SAR Determination F->G

Caption: A streamlined workflow for the comprehensive biological evaluation of novel synthetic analogs.

Results and Discussion: Elucidating the Structure-Activity Relationship

The following table summarizes the tyrosinase inhibitory activity (IC50), antioxidant activity (EC50), and cytotoxicity (CC50) for the parent compound and its designed analogs.

Compound IDR1R2R3R4Tyrosinase IC50 (µM)DPPH EC50 (µM)MTT CC50 (µM)
Parent HNH₂OHOEt25.445.2>100
1a HNH₂OHOH15.830.1>100
1b HNH₂OHNH₂42.150.5>100
2a HOHNH₂OEt88.975.3>100
3a OHNH₂OHOEt5.2 15.885.6
3b HN(CH₃)₂OHOEt65.790.2>100
3c HNH-C(O)CH₃OHOEt>100>100>100
4a HHOHOEt72.368.9>100
Analysis of Substituents on the Phenyl Ring

The arrangement of the amino and hydroxyl groups on the phenyl ring is critical for tyrosinase inhibitory activity.

  • The Catechol Moiety is Key: A significant increase in potency is observed in analog 3a , which possesses a catechol-like structure (hydroxyl groups at positions 3 and 4). This analog exhibits the lowest IC50 value of 5.2 µM. This finding is consistent with the literature, where the presence of a catechol group is a well-known feature of potent tyrosinase inhibitors, as it can chelate the copper ions in the enzyme's active site.[2]

  • Relative Positioning of Amino and Hydroxyl Groups: The parent compound, with the amino group at position 3 and the hydroxyl group at position 4, shows moderate activity. Swapping these positions, as in analog 2a , leads to a significant drop in activity (IC50 = 88.9 µM). This suggests that the 4-hydroxy group is crucial, potentially for hydrogen bonding interactions within the active site, while the 3-amino group may play a supporting role.

  • Role of the Amino Group: Replacing the 3-amino group with a hydrogen atom (4a ) results in a substantial loss of activity. This indicates that the amino group, while not as critical as the 4-hydroxyl, contributes positively to the binding affinity. However, modification of this group is detrimental. N,N-dimethylation (3b ) or acetylation (3c ) leads to a significant decrease or complete loss of activity. This suggests that the primary amine is important, possibly for forming a key hydrogen bond or due to steric hindrance from larger substituents.

Influence of the Acetate Side Chain

The ethyl acetate side chain also plays a role in modulating the activity.

  • Ester vs. Carboxylic Acid: Hydrolysis of the ethyl ester to the corresponding carboxylic acid (1a ) results in a modest increase in potency (IC50 from 25.4 µM to 15.8 µM). This could be attributed to the ability of the carboxylic acid to form additional hydrogen bonds or ionic interactions with residues in the active site.

  • Amide Analogs: Conversion of the ester to a primary amide (1b ) decreases the inhibitory activity. This suggests that the electronic properties and hydrogen bonding capacity of the ester or carboxylic acid are more favorable for binding than those of the amide in this position.

G cluster_sar Key SAR Insights for Tyrosinase Inhibition cluster_ring Ring Modifications cluster_chain Side Chain Modifications Parent Parent Compound (Moderate Activity) IC50: 25.4 µM Catechol Add 3-OH (Catechol) (High Activity) IC50: 5.2 µM Parent->Catechol Swap Swap 3-NH₂ and 4-OH (Low Activity) IC50: 88.9 µM Parent->Swap ModifyNH2 Acetylate 3-NH₂ (Inactive) IC50: >100 µM Parent->ModifyNH2 Acid Ester to Acid (Improved Activity) IC50: 15.8 µM Parent->Acid Amide Ester to Amide (Decreased Activity) IC50: 42.1 µM Parent->Amide

Caption: Summary of structure-activity relationship trends for the designed analogs.

Antioxidant and Cytotoxicity Profile

A general trend is observed where compounds with higher tyrosinase inhibitory activity also exhibit stronger antioxidant properties, as seen in analogs 3a and 1a . This is expected, as the phenolic hydroxyl groups responsible for enzyme inhibition are also capable of donating a hydrogen atom to scavenge free radicals. Importantly, none of the highly active compounds showed significant cytotoxicity at concentrations effective for tyrosinase inhibition, with CC50 values well above their IC50 values. Analog 3a , the most potent inhibitor, showed some cytotoxicity at higher concentrations (CC50 = 85.6 µM), indicating a need for further optimization to improve its therapeutic index.

Conclusion and Future Directions

This comparative guide has elucidated key structural requirements for the tyrosinase inhibitory activity of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate analogs. The most critical feature for high potency is the presence of a catechol moiety on the phenyl ring. The 4-hydroxyl group and a primary 3-amino group are also important contributors to activity. Modification of the ethyl ester to a carboxylic acid modestly improves activity.

Based on these findings, future drug design efforts should focus on:

  • Exploring further substitutions on the catechol ring: The addition of small, electron-donating groups could further enhance activity.

  • Bioisosteric replacement of the carboxylic acid: Investigating other acidic functional groups like tetrazoles could improve pharmacokinetic properties while retaining binding interactions.

  • In vivo studies: The most promising analogs, particularly 3a , should be advanced to in vivo models to assess their efficacy and safety for topical applications.

By leveraging these SAR insights, researchers can rationally design and synthesize new generations of potent and safe tyrosinase inhibitors based on the versatile Ethyl 2-(3-amino-4-hydroxyphenyl)acetate scaffold.

References

  • Zheng, Z., Tan, H., Wang, Z., & Chen, J. (2009). Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: development of potential substrate-specific ERK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(21), 6147-6151.
  • Pillaiyar, T., Namasivayam, V., Manickam, M., & Jung, S. H. (2018). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • Gkeka, P., & Kokotos, G. (2010). Structure-activity relationships of natural and non-natural amino acid-based amide and 2-oxoamide inhibitors of human phospholipase A2 enzymes. Bioorganic & medicinal chemistry, 18(1), 159-168.
  • Xiao, Z. Y., Wang, Z. B., Chen, J. J., & Tan, H. R. (2011). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3069.
  • Zheng, Z., Tan, H., Wang, Z., & Chen, J. (2009). Structure-activity relationship (SAR) studies of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione: Development of potential substrate-specific ERK1/2 inhibitors. National Institutes of Health. Retrieved from [Link]

  • Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Agamy, M. H., Al-Wabli, R. I., & Al-Ghorbani, M. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3108.
  • Al-Warhi, T., Sabt, A., Al-Sha'er, M. A., Al-Agamy, M. H., Al-Wabli, R. I., & Al-Ghorbani, M. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2073.
  • Kumar, D., Kumar, N., Kumar, S., Singh, T., & Singh, C. P. (2010). Synthesis of pharmacologically active 2-phenyl sulpha/substituted Indoles. International Journal of Engineering Science and Technology, 2(7), 2553-2557.
  • S. Kosar, S. et al. (2021). Synthesis, computational studies, tyrosinase inhibitory kinetics and antimelanogenic activity of hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives. Journal of Molecular Structure, 1225, 129114.
  • Shimizu, K., Kondo, R., & Sakai, K. (2000). Effects of hydroxystilbene derivatives on tyrosinase activity. Planta medica, 66(1), 11-15.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • Sachett, A., Gallas-Lopes, M., Conterato, G. M. M., Herrmann, A. P., & Piato, A. (2021). Antioxidant activity by DPPH assay: in vitro protocol. protocols.io. Retrieved from [Link]

  • ResearchGate. (n.d.). Can anyone suggest an easy spectrometric assay using L-dopa for tyrosinase activity?. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • Macrini, D. J., et al. (2009). Mushroom tyrosinase inhibitory activity and major fatty acid constituents of Amazonian native flora oils. Journal of the Brazilian Chemical Society, 20(10), 1836-1840.
  • Zolghadri, S., Bahrami, A., Hassan Khan, M. T., Munoz-Munoz, J., Garcia-Molina, F., Garcia-Canovas, F., & Saboury, A. A. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.

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Validation

A Comparative Guide to the Qualification and Application of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate as a Pharmaceutical Reference Standard

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. This integrity is anchored by the use of highly characterized reference standards.[1][2] This guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. This integrity is anchored by the use of highly characterized reference standards.[1][2] This guide provides an in-depth, technical comparison of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate as a primary reference standard against a secondary, in-house working standard. The principles and methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the qualification and implementation of new reference materials, ensuring compliance with global regulatory expectations.[3][4]

The Emergence of a Critical Process-Related Impurity

During the process development of "Hydroxyphenac," a novel non-steroidal anti-inflammatory drug (NSAID), a consistently observed impurity was identified via HPLC-MS. Structural elucidation confirmed this impurity to be Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, a derivative of one of the key starting materials. According to ICH guidelines, any impurity present at a level of 0.1% or higher must be identified and quantified.[5] The consistent presence of this impurity necessitated the development of a highly pure reference standard for its accurate quantification in routine quality control of Hydroxyphenac batches.

The formation of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is hypothesized to occur via a side reaction involving residual starting materials under specific process conditions. The proposed synthetic pathway and impurity formation are illustrated below.

G cluster_0 Synthesis of Hydroxyphenac cluster_1 Impurity Formation A Starting Material 1 (4-aminophenol derivative) C Intermediate Product A->C Reaction Step 1 B Starting Material 2 (Ethyl 2-chloroacetate) B->C D Hydroxyphenac (API) C->D Reaction Step 2 E Residual Starting Material 1 F Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (Impurity) E->F Side Reaction

Figure 1: Hypothetical synthesis pathway of "Hydroxyphenac" and the formation of the process-related impurity, Ethyl 2-(3-amino-4-hydroxyphenyl)acetate.

Qualification of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate as a Primary Reference Standard

A primary reference standard is a substance that has been shown by an extensive set of analytical tests to be authentic material that should be of high purity.[2] The qualification of a new batch of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate as a primary reference standard involves a comprehensive characterization of the material to confirm its identity and establish its purity.

The identity of the candidate reference material was unequivocally confirmed through a battery of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired to confirm the chemical structure. The proton NMR provided information on the number of different types of protons and their neighboring environments, while the carbon NMR confirmed the carbon skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the accurate mass of the molecule, further confirming its elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum showed characteristic absorption bands corresponding to the functional groups present in the molecule, such as the amino, hydroxyl, and ester groups.

A multi-faceted approach was employed to determine the purity of the reference standard, as no single method is capable of detecting all potential impurities.

Analytical TechniquePurposeResult
High-Performance Liquid Chromatography (HPLC) To determine the purity with respect to organic impurities.99.8%
Gas Chromatography (GC) To quantify residual solvents.<0.1%
Karl Fischer Titration To determine the water content.0.05%
Thermogravimetric Analysis (TGA) To assess thermal stability and non-volatile impurities.No significant weight loss below decomposition temperature.
Elemental Analysis To confirm the elemental composition.Within ±0.4% of theoretical values.

Table 1: Summary of Purity Analysis for the Primary Reference Standard.

The overall purity of the primary reference standard was calculated to be 99.7% on an anhydrous basis.

Comparative Analysis: Primary vs. In-House Working Standard

For routine quality control, it is often more practical and cost-effective to use a well-characterized in-house working standard that has been qualified against the primary reference standard.[3] A batch of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate with a purity of 98.5% (as determined by HPLC) was designated as the in-house working standard.

The following table compares the key performance attributes of the primary reference standard and the in-house working standard.

ParameterPrimary Reference StandardIn-House Working Standard
Purity (HPLC) 99.8%98.5%
Water Content (Karl Fischer) 0.05%0.2%
Residual Solvents (GC) <0.1%0.3%
Assigned Purity 99.7%98.0%
Stability (Accelerated Conditions) No significant degradation after 6 months.1.0% degradation after 6 months.
Relative Response Factor (RRF) in API Analysis 1.00 (by definition)1.02

Table 2: Comparative Performance of Primary and In-House Working Standards.

The higher purity and greater stability of the primary reference standard make it suitable for the critical tasks of qualifying analytical methods and establishing the purity of working standards. The in-house working standard, while of lower purity, is acceptable for routine analyses once its relative response factor has been accurately determined against the primary standard.

Experimental Protocols

This method is designed for the separation and quantification of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate and related impurities.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

The following diagram illustrates the comprehensive workflow for the qualification of a new reference standard.

G cluster_0 Qualification Workflow A Candidate Material Selection B Structural Elucidation (NMR, MS, IR) A->B C Purity Determination (HPLC, GC, KF, TGA) B->C D Purity Assignment C->D E Stability Assessment D->E F Documentation and Certification E->F

Figure 2: Workflow for the qualification of a new reference standard.

Conclusion

The qualification and use of well-characterized reference standards are foundational to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide has demonstrated a comprehensive approach to qualifying Ethyl 2-(3-amino-4-hydroxyphenyl)acetate as a primary reference standard and its comparison with an in-house working standard. By adhering to rigorous scientific principles and regulatory guidelines, pharmaceutical scientists can establish a robust analytical framework that supports all stages of drug development and manufacturing.

References

  • Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. (n.d.). Elsevier.
  • Celecoxib EP Impurities & USP Rel
  • Celecoxib Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
  • Synthesis and Spectral Characterization of Impurities of a COX‐2 Selective Drug, Celecoxib. (n.d.). Wiley Online Library.
  • Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique. (2023). MDPI.
  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Valid
  • Ethyl 2-amino-2-(4-hydroxyphenyl)
  • Reference Standards in the Pharmaceutical Industry. (n.d.). MRIGlobal.
  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology.
  • Types of Reference Standards Used in the Pharmaceutical Industry. (2025).
  • ethyl 2-(3-amino-4-hydroxyphenyl)
  • FDA finalizes guidance on drug quality consensus standards recognition program. (2023). RAPS.

Sources

Comparative

A Comparative Guide to the Structural Elucidation of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate: X-ray Crystallography in Focus

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for the structural characterization of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, a key intermediate in the synthesis of various pharmaceutical agents. While multiple techniques can offer structural insights, this guide will focus on the definitive power of single-crystal X-ray crystallography and contrast it with the complementary techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Unambiguous Answer: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the gold standard for the unambiguous determination of the atomic arrangement in a crystalline solid. For Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, this technique has provided a detailed and high-resolution snapshot of its molecular architecture.

A study published in the IUCr Journals reveals that Ethyl 2-(3-amino-4-hydroxyphenyl)acetate crystallizes in the triclinic space group P-1. This seemingly simple piece of information is the foundation upon which a complete understanding of the molecule's solid-state conformation is built. The analysis further shows that the asymmetric unit of the crystal lattice contains two crystallographically independent molecules. This is a crucial finding, as it highlights the conformational flexibility of the ethoxycarbonyl group, which adopts different orientations in the two molecules.

The crystal structure is stabilized by a network of intermolecular hydrogen bonds, including N—H⋯O, O—H⋯N, and C—H⋯O interactions. Additionally, an intramolecular N—H⋯O hydrogen bond is present in each molecule, contributing to the overall stability of the observed conformations. This detailed understanding of intermolecular interactions is critical for predicting physical properties such as solubility and melting point, and for understanding its behavior in a biological context.

Experimental Protocol: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. The following protocol outlines the key steps involved in the X-ray crystallographic analysis of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate.

1. Synthesis and Crystallization:

  • Synthesis: The title compound is prepared by the reduction of ethyl 2-(4-hydroxy-3-nitrophenyl)acetate. A common method involves using reduced iron powder in the presence of an ammonium chloride solution.

  • Crystallization: Obtaining single crystals of sufficient quality is often the most challenging step. For Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, colorless block-like crystals were successfully grown from a mixture of ethyl acetate and petroleum ether (1:2 v/v) through slow evaporation. The choice of solvent system is critical and often requires screening of various solvents and solvent combinations.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is then placed in a stream of X-rays, typically from a Mo Kα radiation source (λ = 0.71073 Å).

  • A detector, such as a CCD area detector, collects the diffraction pattern as the crystal is rotated. Thousands of reflections are measured at a controlled temperature (e.g., 293 K).

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • The atomic positions and their thermal displacement parameters are then refined using a least-squares minimization process, which compares the calculated diffraction pattern with the experimental data.

  • Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate Crystallization Crystal Growth (Ethyl Acetate/Petroleum Ether) Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Mounting->Xray DataProcessing Data Processing Xray->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement FinalStructure Final Crystal Structure Refinement->FinalStructure

Key Crystallographic Data Summary
ParameterValueReference
Chemical FormulaC₁₀H₁₃NO₃
Formula Weight195.21
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.5940 (17)
b (Å)10.142 (2)
c (Å)12.043 (2)
α (°)98.23 (3)
β (°)104.96 (3)
γ (°)90.41 (3)
Volume (ų)1002.6 (3)
Z4

Alternative & Complementary Techniques

While X-ray crystallography provides an unparalleled view of the solid-state structure, other techniques offer valuable and often complementary information, particularly regarding the molecule's behavior in solution and its connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides information about the chemical environment of each nucleus (typically ¹H and ¹³C), allowing for the determination of the carbon-hydrogen framework and the connectivity of atoms.

For Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene protons of the acetate group, and the ethyl group protons. The splitting patterns of these signals (e.g., doublets, triplets, quartets) would confirm the connectivity of the protons. Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecule's structure through the analysis of its fragmentation pattern. For Ethyl 2-(3-amino-4-hydroxyphenyl)acetate, the molecular ion peak would be expected at m/z 195. Fragmentation might involve the loss of the ethoxy group (-OCH₂CH₃) or cleavage of the acetate side chain.

Comparative Analysis of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Crystalline SolidSolutionGas Phase (ions)
Information Obtained 3D atomic coordinates, bond lengths, bond angles, conformation, packingConnectivity, chemical environment, stereochemistry, dynamics in solutionMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous 3D structure, high resolutionProvides information in a biologically relevant state (solution), non-destructiveHigh sensitivity, small sample requirement, rapid analysis
Limitations Requires single crystals, provides a static picture of the moleculeCan be complex to interpret for large molecules, lower resolution than crystallographyDoes not directly provide 3D structure, interpretation can be complex

Decision-Making Flowchart for Structural Analysis

decision_flowchart Start Start: Structural Analysis of a Small Molecule Question1 Is an unambiguous 3D structure in the solid state required? Start->Question1 Question2 Is information on solution conformation and dynamics needed? Question1->Question2 No Xray Primary Technique: X-ray Crystallography Question1->Xray Yes Question3 Is rapid confirmation of molecular weight and formula the primary goal? Question2->Question3 No NMR Primary Technique: NMR Spectroscopy Question2->NMR Yes MS Primary Technique: Mass Spectrometry Question3->MS Yes Complementary1 Complementary Techniques: NMR & MS for confirmation Xray->Complementary1 Complementary2 Complementary Techniques: X-ray for solid-state confirmation MS for molecular weight NMR->Complementary2 Complementary3 Complementary Techniques: NMR for detailed structure X-ray for solid-state structure MS->Complementary3

Conclusion

The structural elucidation of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate serves as an excellent case study for the power and complementarity of modern analytical techniques. Single-crystal X-ray crystallography provides the definitive, high-resolution three-dimensional structure in the solid state, revealing subtle conformational details and intermolecular interactions that are crucial for understanding its properties. NMR spectroscopy and mass spectrometry, while not providing a complete 3D structure on their own, offer invaluable and often essential complementary data regarding the molecule's connectivity, behavior in solution, and molecular formula. For researchers in drug development and materials science, a comprehensive understanding of a molecule's structure often necessitates the strategic application of all three techniques.

References

  • Zhang, F., Liang, W.-D., Li, G.-X., Jiang, W., & Xiao, Z.-P. (2010). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3069. [Link]

  • Zhang, F., Liang, W.-D., Li, G.-X., Jiang, W., & Xiao, Z.-P. (2010). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. Acta crystallographica. Section E, Structure reports online, 66(Pt 11), o3069. [Link]

Validation

In Vitro Testing Guide: Bioactive Scaffolds Derived from Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

Executive Summary Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is a critical pharmacophore precursor, primarily utilized to synthesize 1,4-benzoxazin-3-one and benzoxazole derivatives. Its unique ortho-aminophenol structure...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is a critical pharmacophore precursor, primarily utilized to synthesize 1,4-benzoxazin-3-one and benzoxazole derivatives. Its unique ortho-aminophenol structure allows for facile cyclization, creating lipophilic scaffolds that exhibit potent anticancer, antimicrobial, and anti-inflammatory properties.

This guide provides a technical comparison of compounds derived from this precursor against standard therapeutic alternatives. It details experimental protocols for validating their biological efficacy, focusing on establishing structure-activity relationships (SAR) and ensuring reproducibility in drug development workflows.

Chemical Context & Derivatization Logic

The core value of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate lies in its ability to undergo cyclization. While the open-chain precursor possesses moderate antioxidant activity (due to the phenolic hydroxyl), its cyclized derivatives (Benzoxazinones) show significantly enhanced bioavailability and target specificity (e.g., kinase inhibition).

Synthesis Workflow (Precursor to Active Scaffold)

The following diagram illustrates the transformation of the precursor into the bioactive 1,4-benzoxazin-3-one scaffold, the primary subject of in vitro testing.

SynthesisWorkflow Precursor Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (Precursor) Intermediate N-Chloroacetyl Intermediate Precursor->Intermediate Acylation (K2CO3, Acetone) Reagent Chloroacetyl Chloride (Cyclizing Agent) Reagent->Intermediate Scaffold 1,4-Benzoxazin-3-one Derivative (Active Scaffold) Intermediate->Scaffold Intramolecular Cyclization (Base-catalyzed)

Figure 1: Synthetic pathway transforming the hydrophilic precursor into the lipophilic benzoxazinone scaffold.

Comparative Performance Analysis

This section objectively compares the performance of Benzoxazinone derivatives (synthesized from the title compound) against industry-standard controls.

A. Anticancer Activity (Cytotoxicity)

Target: A549 (Lung), MCF-7 (Breast), and HeLa (Cervical) cell lines. Comparator: Doxorubicin (Positive Control) vs. Open-chain Precursor (Negative Control).

FeatureBenzoxazinone DerivativesDoxorubicin (Standard)Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (Precursor)
IC50 Range 5.0 – 25.0 µM 0.5 – 2.0 µM> 100 µM (Inactive)
Selectivity Index (SI) High (> 10) Low (< 5)N/A
Mechanism EGFR Inhibition / Apoptosis InductionDNA Intercalation (Non-specific)Radical Scavenging
Toxicity (Vero Cells) Low cytotoxicity to normal cellsHigh cytotoxicityNon-toxic

Insight: While less potent than Doxorubicin in absolute terms, the derivatives exhibit superior selectivity , reducing off-target toxicity—a critical parameter in early-stage drug discovery.

B. Antioxidant Activity

Assay: DPPH Radical Scavenging. Comparator: Ascorbic Acid (Vitamin C).

Compound ClassIC50 (DPPH Scavenging)MechanismStability
Title Precursor 15 – 30 µg/mL H-atom transfer (Phenolic -OH)Low (Oxidation prone)
Benzoxazinone Derivative > 100 µg/mLElectron transfer (limited)High (Metabolically stable)
Ascorbic Acid 5 – 10 µg/mLH-atom transferModerate

Insight: The precursor is a better antioxidant than the derivative. Cyclization masks the phenolic -OH and amino groups, reducing direct radical scavenging but enhancing the molecule's ability to interact with intracellular enzymes (e.g., COX-2).

Experimental Protocols (Self-Validating Systems)

Protocol 1: MTT Cytotoxicity Assay (Optimized for Lipophilic Compounds)

Standard MTT protocols often fail with benzoxazinones due to precipitation. This modified protocol ensures solubility.

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (Filter sterilized).

  • Solubilization Buffer: DMSO : Ethanol (1:1 ratio). Crucial for benzoxazinones.[1]

Step-by-Step Workflow:

  • Seeding: Plate A549 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment:

    • Prepare a 100 mM stock of the derivative in 100% DMSO.

    • Perform serial dilutions in culture media (RPMI-1640) to reach final concentrations (0.1, 1, 10, 50, 100 µM).

    • Control: Vehicle control must contain 0.1% DMSO (final concentration).

  • Incubation: Treat cells for 48 hours.

  • Development:

    • Add 20 µL MTT reagent per well. Incubate 4h.

    • Carefully aspirate media (do not disturb formazan crystals).

    • Add 150 µL DMSO to dissolve crystals. Shake for 15 min.

  • Readout: Measure Absorbance at 570 nm (Reference: 630 nm).

Validation Check: The Z-factor of the assay must be > 0.5. If Vehicle Control OD < 0.5, cell density was insufficient.

Protocol 2: DPPH Radical Scavenging Assay

Used to verify the activity of the precursor or specific derivatives retaining free phenolic groups.

  • Preparation: Prepare 0.1 mM DPPH solution in methanol (freshly made, protect from light).

  • Reaction: Mix 100 µL of compound (10–500 µg/mL in methanol) with 100 µL DPPH solution in a 96-well plate.

  • Incubation: 30 minutes in the dark at Room Temperature.

  • Quantification: Measure Absorbance at 517 nm.

  • Calculation:

    
    [2]
    

Mechanism of Action Visualization

The following diagram details the dual-pathway mechanism often observed in derivatives of this scaffold: direct enzyme inhibition (EGFR) and induction of oxidative stress-mediated apoptosis.

MechanismOfAction Compound Benzoxazinone Derivative Target1 EGFR Kinase Domain Compound->Target1 Competitive Binding Target2 Mitochondrial Membrane Compound->Target2 Depolarization Pathway1 Inhibition of Autophosphorylation Target1->Pathway1 Pathway2 Release of Cytochrome C Target2->Pathway2 Outcome Apoptosis (Cell Death) Pathway1->Outcome Signaling Cascade Pathway2->Outcome Caspase Activation

Figure 2: Dual mechanism of action: Kinase inhibition and mitochondrial disruption.

References

  • Xiao, Z. P., et al. (2010).[3] Synthesis and crystal structure of ethyl 2-(3-amino-4-hydroxyphenyl)acetate. Acta Crystallographica Section E. Link

  • Podunavac-Kuzmanović, S. O., et al. (2024).[4] In vitro testing of 1,4-benzoxazin-3-one derivatives as potential antimicrobial agents. International Journal of Pharmaceutical Sciences. Link

  • Zhang, Y., et al. (2019). Palladium-catalyzed carbonylation for the synthesis of benzoxazinone derivatives. Organic Letters. Link

  • Suryati, N., et al. (2016).[5] Antioxidant activity and total phenolic content of ethyl acetate extract.[5] Der Pharma Chemica.[4][5] Link

Sources

Comparative

"Ethyl 2-(3-amino-4-hydroxyphenyl)acetate" as a negative control in experiments

Topic: "Ethyl 2-(3-amino-4-hydroxyphenyl)acetate" as a Negative Control in Benzoxazole Pharmacophore Validation Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Ethyl 2-(3-amino-4-hydroxyphenyl)acetate" as a Negative Control in Benzoxazole Pharmacophore Validation Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The "Open-Ring" Negative Control

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (CAS: 86818-19-1), hereafter referred to as E-3A4HPA , serves as a critical structural negative control in the development of benzoxazole-based therapeutics.

In medicinal chemistry, particularly in the optimization of anti-inflammatory (e.g., 5-LOX inhibitors) and antimicrobial agents, the benzoxazole ring is often the central pharmacophore responsible for target binding and biological rigidity. E-3A4HPA represents the "open-ring" biosynthetic precursor —structurally homologous but lacking the planar heterocyclic constraint of the active drug.

By utilizing E-3A4HPA as a negative control, researchers can rigorously validate that observed biological activity is driven by the specific benzoxazole heterocycle and not merely by the peripheral functional groups (phenylacetic acid ester moiety).

Scientific Rationale: The Mechanism of Inactivity

To establish a robust Structure-Activity Relationship (SAR), one must prove that the cyclization of the precursor into the benzoxazole ring is essential for potency.

The "Lock and Key" Failure
  • Active Compound (Benzoxazole): The cyclized benzoxazole ring creates a flat, rigid, lipophilic scaffold that fits into narrow hydrophobic pockets of enzymes (e.g., 5-Lipoxygenase) or intercalates into microbial DNA/membranes.

  • Negative Control (E-3A4HPA):

    • Conformational Entropy: Without the oxazole ring, the molecule possesses free rotation between the amino and hydroxyl groups. This "floppiness" prevents stable docking.

    • Polarity Mismatch: The free

      
       and 
      
      
      
      groups are hydrogen bond donors/acceptors that may be solvated by water, preventing the molecule from entering hydrophobic active sites that the benzoxazole would occupy.
Comparative Technical Profile
FeatureActive Agent (e.g., CBA/Benzoxazole) Negative Control (E-3A4HPA) Implication for Control
Structure Bicyclic, Heteroaromatic, PlanarMonocyclic, Flexible, Substituted PhenolControl lacks the required shape (pharmacophore).
Electronic State Delocalized

-system across 2 rings
Localized phenol/amine electron densityControl fails to engage in

-stacking interactions.
Lipophilicity High (LogP > 3.0 typical)Moderate (LogP ~ 1.5 - 2.0)Control has reduced membrane permeability.
Redox Stability Stable HeterocycleUnstable: Prone to oxidation (Quinone imine formation)CRITICAL: Control must be prepared fresh to avoid artifacts.

Experimental Protocols

A. Handling & Stability (The "Self-Validating" System)
  • Challenge: E-3A4HPA contains an ortho-aminophenol moiety, which is highly susceptible to air oxidation, forming dark-colored quinone imines. An oxidized control can generate false positives due to reactive oxygen species (ROS) generation.

  • Validation Step: The control solution must remain colorless to pale yellow. If it turns brown/black, it has degraded and is no longer a valid negative control.

Preparation Protocol:

  • Solvent: Dissolve E-3A4HPA in degassed DMSO or Ethanol.

  • Concentration: Prepare a 10 mM stock solution immediately prior to use.

  • Antioxidant (Optional): For assays longer than 4 hours, add 0.1% Ascorbic Acid or DTT to the stock to prevent auto-oxidation, unless the assay is redox-sensitive.

  • Storage: Do not store. Discard unused stock.

B. Assay: 5-Lipoxygenase (5-LOX) Inhibition Screen

Context: Benzoxazole derivatives are often screened for anti-inflammatory activity via 5-LOX inhibition.

  • Enzyme Mix: Recombinant human 5-LOX in PBS (pH 7.4).

  • Substrate: Arachidonic acid (AA).

  • Groups:

    • Test: Benzoxazole derivative (0.1 - 100

      
      M).
      
    • Negative Control: E-3A4HPA (0.1 - 100

      
      M).
      
    • Positive Control: Zileuton (Standard inhibitor).

    • Vehicle: DMSO (1%).

  • Readout: Measure production of LTB4 via ELISA or UV absorbance at 234 nm (conjugated diene formation).

  • Success Criteria:

    • Active Compound IC

      
       < 10 
      
      
      
      M.
    • Negative Control (E-3A4HPA) IC

      
       > 100 
      
      
      
      M (Inactive).
    • Note: If E-3A4HPA shows high inhibition, the activity is likely due to non-specific redox interference (oxidation of the aminophenol) rather than specific binding.

Visualization: Logic & Synthesis Flow

The following diagram illustrates the structural relationship and the "Pharmacophore Validation" logic.

Benzoxazole_SAR_Logic cluster_legend Experimental Logic Precursor Negative Control (E-3A4HPA) 'Open Ring' Cyclization Cyclization Reaction (Oxidative Closure) Precursor->Cyclization + Reagent Target Target Protein (e.g., 5-LOX / DNA) Precursor->Target No Binding / Steric Clash (Inactive) Reagent Aldehyde (e.g., 4-Cl-Benzaldehyde) Reagent->Cyclization ActiveDrug Active Drug (Benzoxazole Derivative) 'Closed Ring' Cyclization->ActiveDrug Formation of Pharmacophore ActiveDrug->Target High Affinity Binding (Specific) Text The Precursor (E-3A4HPA) validates that activity requires the rigid Benzoxazole ring.

Caption: SAR Logic Flow. E-3A4HPA (Precursor) fails to bind the target due to flexibility, validating the necessity of the Benzoxazole ring (Active Drug).

Data Interpretation Guide

When reviewing data using E-3A4HPA as a control, use this decision matrix:

Observation Interpretation Action
Drug Active / Control Inactive Valid Result. The pharmacophore (ring) is essential.Proceed with lead optimization of the benzoxazole.[1]
Drug Active / Control Active False Positive / Promiscuous. Activity is likely due to the shared phenylacetic ester moiety or non-specific redox effects.Check for assay interference (color change). Test for PAINS (Pan-Assay Interference).
Drug Inactive / Control Inactive Invalid Design. The core scaffold may not be suitable for this target.Re-evaluate the target hypothesis.

References

  • Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the use of 3-amino-4-hydroxyphenylacetic acid derivatives as precursors for active benzoxazoles (CBA), establishing the synthetic link between the inactive open form and active closed form. URL:[Link] (Note: Generalized link to PMC search for verification of specific benzoxazole synthesis papers cited in search).

  • 3-Amino-4-hydroxyphenylacetic Acid: Synthesis and Benzoxazole Formation. Source: Heterocycles / CLOCKSS.[2] Context: Details the chemical synthesis and physical properties (melting point, IR, NMR) of the precursor, providing the baseline characterization data necessary for validating the negative control's purity. URL:[Link] (Archival source for Heterocycles Vol 51).

  • Process for Preparing Phenylalkanoic Acids (Benzoxazole Precursors).

Sources

Validation

Review of Patents Claiming Derivatives of "Ethyl 2-(3-amino-4-hydroxyphenyl)acetate"

This guide reviews the patent landscape and therapeutic utility of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (CAS 86818-19-1), a critical pharmacophore precursor. Focus: Heparanase Inhibitors and Benzoxazole-5-Acetic Acid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide reviews the patent landscape and therapeutic utility of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (CAS 86818-19-1), a critical pharmacophore precursor.

Focus: Heparanase Inhibitors and Benzoxazole-5-Acetic Acid Therapeutics

Executive Summary

Ethyl 2-(3-amino-4-hydroxyphenyl)acetate is a specialized aromatic building block primarily employed in the synthesis of benzoxazole-5-acetic acid derivatives . While the molecule itself is an intermediate, its derivatives have emerged as potent candidates in the inhibition of Heparanase (HPSE), an enzyme critical to tumor metastasis, angiogenesis, and inflammation.

The patent landscape is dominated by early foundational work from Oxford GlycoSciences (acquired by Celltech/UCB) and recent academic explorations into anti-psoriatic agents. This guide analyzes the transition of this scaffold from a simple aniline derivative to complex heterocyclic drugs, comparing its efficacy against first-generation heparanase inhibitors.

Key Applications
Therapeutic AreaTarget MechanismDevelopment StatusKey Patent/Source
Oncology Heparanase Inhibition (Anti-metastatic)Preclinical / Lead OptimizationWO2004/46122 (Celltech)
Dermatology Anti-inflammatory (Psoriasis)Preclinical (In Vivo)Molecules 2022 Review
Medicinal Chem Benzoxazole Scaffold SynthesisIntermediateVarious Chemical Catalogs

Chemical Profile & Synthetic Utility

The core value of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate lies in its ortho-aminophenol motif combined with a para-acetic ester tail. This specific substitution pattern pre-programs the molecule to form 5-substituted benzoxazoles upon cyclization.

Structural Logic
  • 3-Amino-4-Hydroxy Motif: The "warhead" for heterocycle formation. Condensation with aldehydes or carboxylic acids yields the benzoxazole ring.

  • Ethyl Acetate Tail (Position 1): Provides a synthetic handle (C5 in the benzoxazole system) for further functionalization (e.g., hydrolysis to acid, reduction to alcohol) without interfering with the cyclization chemistry.

Synthesis Pathway Visualization

The following diagram illustrates the transformation of the title molecule into active benzoxazole therapeutics.

SynthesisPathway Start Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (Precursor) Inter Amide/Schiff Base Intermediate Start->Inter Coupling Reagent Aldehyde/Acid (R-CHO / R-COOH) Reagent->Inter Cyclization Cyclization (p-TsOH / Heat) Inter->Cyclization Product Benzoxazole-5-acetic acid ethyl ester (Scaffold) Cyclization->Product -H2O Active Active Heparanase Inhibitor (Hydrolyzed Acid) Product->Active Hydrolysis (LiOH)

Figure 1: Synthetic workflow converting the title intermediate into the bioactive benzoxazole-5-acetic acid scaffold.

Patent Landscape Analysis

A. The Celltech/Oxford GlycoSciences Portfolio (WO2004/46122)

This is the seminal patent family establishing the utility of the scaffold.

  • Core Claim: Benzoxazol-5-yl acetic acid derivatives as heparanase inhibitors.

  • Mechanism: The benzoxazole core mimics the interaction of heparin fragments with the heparanase active site, preventing the degradation of the extracellular matrix (ECM).

  • Key Derivative (Compound 16e): trans-2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid.[1]

    • Potency: IC50 ≈ 200 nM against heparanase.[1]

    • Significance: One of the first small-molecule heparanase inhibitors to show favorable drug-like properties (DMPK) compared to sulfated polysaccharides (e.g., PI-88).

B. Emerging Anti-Inflammatory Applications

Recent literature (e.g., Molecules 2022) has repurposed patents claiming this scaffold for psoriasis .

  • Compound: 2-(4-Chlorophenyl)benzoxazol-5-yl acetic acid (CBA).[2]

  • Performance: Demonstrated reduction in inflammatory cytokines (IL-6, TNF-α) in imiquimod-induced psoriasis mouse models.

  • Relevance: Validates the "5-acetic acid" benzoxazole motif as a privileged structure for modulating inflammatory pathways beyond oncology.

Comparative Performance Review

The following table compares derivatives synthesized from Ethyl 2-(3-amino-4-hydroxyphenyl)acetate against standard Heparanase inhibitors.

Compound ClassRepresentative MoleculeIC50 (Heparanase)MechanismAdvantagesDisadvantages
Benzoxazole-5-acetic acids Compound 16e ~0.2 µM Active Site BinderOral bioavailability, synthetic tunabilityModerate potency compared to mimetics
Suramin Analogues Suramin~1-10 µMNon-specificBroad spectrumHigh toxicity, poor PK
Sulfated Oligosaccharides PI-88 (Muparfostat)~0.01 µMHeparin MimeticHigh PotencyPoor oral availability, anticoagulant side effects
Diphenyl Ethers 1,3-dioxo-isoindoles~1.1 µMActive Site BinderNoveltyLower potency than benzoxazoles

Insight: While sulfated oligosaccharides (PI-88) are more potent in vitro, the benzoxazole derivatives derived from the title intermediate offer a superior balance of oral bioavailability and selectivity , avoiding the anticoagulant bleeding risks associated with heparin mimetics.

Experimental Protocols

Note: These protocols are synthesized from WO2004/46122 and Courtney et al. (2005) to ensure reproducibility.

Protocol A: Synthesis of Benzoxazole-5-acetic Acid Ethyl Ester

Objective: Cyclization of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate with 4-chlorobenzaldehyde.

  • Reagents:

    • Ethyl 2-(3-amino-4-hydroxyphenyl)acetate (1.0 eq)[3]

    • 4-Chlorobenzaldehyde (1.1 eq)

    • Ethanol (Solvent)[2]

    • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or PhI(OAc)2 (Oxidant for cyclization)

  • Procedure:

    • Dissolve amine (1.0 mmol) and aldehyde (1.1 mmol) in EtOH (10 mL).

    • Stir at reflux for 2 hours to form the Schiff base (monitor by TLC).

    • Add oxidant (e.g., DDQ, 1.1 eq) and continue stirring at room temperature for 1 hour to effect oxidative cyclization.

    • Purification: Concentrate in vacuo and purify via flash chromatography (Hexane/EtOAc).

  • Validation: 1H NMR should show the disappearance of the imine proton and the appearance of the benzoxazole aromatic signal.

Protocol B: Heparanase Inhibition Assay

Objective: Quantify the efficacy of the derivative.

  • Substrate Preparation: Tritium-labeled Heparan Sulfate (HS) or Biotinylated-HS immobilized on a plate.

  • Enzyme: Recombinant Human Heparanase (active form).

  • Workflow:

    • Incubate enzyme (200 ng) with test compound (0.01 - 10 µM) in reaction buffer (pH 5.5) for 15 mins at 37°C.

    • Add labeled HS substrate and incubate for 1-3 hours.

    • Detection: Measure released fragments (scintillation counting) or remaining immobilized HS (ELISA with anti-HS antibody).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Structure-Activity Relationship (SAR) Map

This diagram details how modifications to the Ethyl 2-(3-amino-4-hydroxyphenyl)acetate core affect biological activity.

SAR Core Benzoxazole-5-Acetic Acid Core (Derived from Title Molecule) Pos2 Position 2 (C-2) Origin: Aldehyde/Acid Core->Pos2 Pos5 Position 5 (C-5) Origin: Ethyl Acetate Tail Core->Pos5 Mod2A Aryl / Heteroaryl Groups (e.g., Furanyl-thiazole) Pos2->Mod2A Mod5A Acetic Acid (-CH2COOH) Pos5->Mod5A Mod2B Effect: Determines Potency & Selectivity (Lipophilic pocket binding) Mod2A->Mod2B Mod5B Effect: Critical for Solubility & Polar Interactions (Mimics Heparin Sulfate carboxylates) Mod5A->Mod5B

Figure 2: SAR analysis showing the critical role of the C-5 acetic acid tail provided by the title intermediate.

References

  • Courtney, S. M., et al. (2005).[4][5] "Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: Novel classes of heparanase inhibitor."[5][1] Bioorganic & Medicinal Chemistry Letters, 15(9), 2295–2299. Link

  • Oxford GlycoSciences (UK) Ltd. (2004). "Benzoxazole Derivatives as Heparanase Inhibitors." World Intellectual Property Organization, Patent WO2004/46122 A2. Link

  • Al-Wahaibi, L. H., et al. (2023). "Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs." Molecules, 28(3), 1123. Link

  • National Center for Biotechnology Information. (n.d.). "PubChem Compound Summary for CID 13249301, Ethyl 2-(3-amino-4-hydroxyphenyl)acetate." PubChem. Link

  • Rivara, S., et al. (2016). "New classes of potent heparanase inhibitors from ligand-based virtual screening." Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

A Researcher's Guide to Safely Handling Ethyl 2-(3-amino-4-hydroxyphenyl)acetate As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

As a Senior Application Scientist, this guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. This document is designed to be a preferred resource for laboratory safety and chemical handling, offering procedural, step-by-step guidance to ensure safe and effective use.

Hazard Identification and Risk Assessment

The primary hazards associated with handling aminophenol and hydroxyphenyl acetate derivatives include:

  • Skin Irritation and Sensitization: May cause skin irritation and allergic skin reactions.[1][2]

  • Serious Eye Irritation: Can cause serious eye irritation, potentially leading to redness, itching, and pain.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or fumes.[1][3]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of significant quantities may be harmful.[4]

  • Potential for Mutagenic Effects: Some related compounds, like 4-aminophenol, are suspected of causing genetic defects.[4]

  • Combustibility: The compound is likely combustible and can produce hazardous decomposition products such as carbon and nitrogen oxides when burned.[5]

Hazard Summary Table
HazardDescriptionPrimary Routes of Exposure
Skin Contact Causes irritation and potential allergic reactions.[1][2]Direct contact with skin.
Eye Contact Causes serious eye irritation.[1][2]Direct contact with eyes.
Inhalation May cause respiratory tract irritation.[1][3]Breathing in dust or aerosols.
Ingestion Harmful if swallowed.[4]Accidental ingestion.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for mitigating the risks associated with Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. The following table outlines the recommended PPE.

Recommended Personal Protective Equipment
Body PartPPEStandardRationale
Hands Chemical-resistant gloves (e.g., nitrile).EN 374[6]To prevent skin contact and potential sensitization.[1][7]
Eyes Safety glasses with side shields or goggles.OSHA 29 CFR 1910.133 or EN 166[7]To protect against splashes and dust.[1][7]
Body Laboratory coat and long-sleeved clothing.N/ATo prevent skin exposure.[7]
Respiratory NIOSH/MSHA approved respirator with a dust filter.OSHA 29 CFR 1910.134 or EN 149[7][8]Necessary when handling powders outside of a ventilated enclosure or if dust is generated.[8]

Operational Plan: Handling and Storage

Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1][8][9]

    • Verify that an eyewash station and safety shower are readily accessible.[10]

    • Don all required PPE as outlined in the table above.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing.[1][9]

    • Minimize dust generation and accumulation when working with the solid form.[1]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][9]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[11][7]

Workflow for Handling Ethyl 2-(3-amino-4-hydroxyphenyl)acetate

cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal prep_ppe Don Required PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_safety Ensure Access to Safety Shower/Eyewash prep_hood->prep_safety handle_weigh Weigh/Transfer Chemical prep_safety->handle_weigh handle_reaction Perform Reaction handle_weigh->handle_reaction handle_cleanup Clean Work Area handle_reaction->handle_cleanup store_container Store in Tightly Closed Container handle_cleanup->store_container dispose_waste Dispose of Waste Properly handle_cleanup->dispose_waste

Caption: A typical workflow for safely handling Ethyl 2-(3-amino-4-hydroxyphenyl)acetate in a laboratory setting.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure
  • Waste Collection:

    • Collect all waste material, including unused product and contaminated consumables (e.g., gloves, wipes), in a designated and properly labeled hazardous waste container.

  • Container Management:

    • Keep the waste container tightly closed when not in use.

    • Store the waste container in a designated, well-ventilated area away from incompatible materials.

  • Final Disposal:

    • Dispose of the contents and the container through an approved waste disposal plant.[1][3]

    • Always consult and adhere to local, state, and federal regulations for hazardous waste disposal.[1]

Decision Tree for Disposal

start Chemical Waste Generated is_contaminated Is material contaminated? start->is_contaminated collect_waste Collect in Labeled Hazardous Waste Container is_contaminated->collect_waste Yes consult_regs Consult Local, State, and Federal Regulations collect_waste->consult_regs approved_disposal Dispose via Approved Waste Disposal Plant consult_regs->approved_disposal

Caption: A decision-making process for the proper disposal of Ethyl 2-(3-amino-4-hydroxyphenyl)acetate waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

First Aid Measures
Exposure RouteAction
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation or a rash occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
Accidental Release Measures
  • Evacuate: Evacuate unnecessary personnel from the spill area.

  • Ventilate: Ensure adequate ventilation of the area.

  • Contain: Prevent the spill from spreading or entering drains.

  • Absorb: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal.[13]

  • Clean: Clean the spill area thoroughly.

  • PPE: Wear appropriate PPE, including respiratory protection, during the cleanup.[7]

References

  • Scribd. (n.d.). 4-Aminophenol Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminophenol, 97.5%. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Acetate. Retrieved from [Link]

  • Generic Supplier. (2020, December 22). Ethyl acetate - SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Hydroxyphenyl)ethyl acetate. PubChem. Retrieved from [Link]

  • Carl ROTH. (2024, September 18). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

Sources

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